Product packaging for Thiane-2,3,4,5-tetrol(Cat. No.:)

Thiane-2,3,4,5-tetrol

Cat. No.: B15045848
M. Wt: 166.20 g/mol
InChI Key: QWVJFKXOINHVGD-UHFFFAOYSA-N
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Description

Thiane-2,3,4,5-tetrol is a useful research compound. Its molecular formula is C5H10O4S and its molecular weight is 166.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O4S B15045848 Thiane-2,3,4,5-tetrol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

thiane-2,3,4,5-tetrol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O4S/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWVJFKXOINHVGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(S1)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"Thiane-2,3,4,5-tetrol" basic properties and structure

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a summary of the core physicochemical properties and structural information currently available for Thiane-2,3,4,5-tetrol. The information presented herein is based on publicly accessible chemical databases and supplier specifications.

Core Properties and Structure

This compound is a sulfur-containing heterocyclic compound. The available data primarily corresponds to the stereoisomer (3S,4R,5S)-Thiane-2,3,4,5-tetrol.

Physicochemical Data

The fundamental properties of (3S,4R,5S)-Thiane-2,3,4,5-tetrol are summarized in the table below.

PropertyValue
Molecular FormulaC₅H₁₀O₄S
Molecular Weight166.2 g/mol
CAS Number2089580-30-1
PurityMin. 95% (as specified by suppliers)
Stereochemistry(3S,4R,5S)
Chemical Structure

The two-dimensional chemical structure of (3S,4R,5S)-Thiane-2,3,4,5-tetrol illustrates the arrangement of its atoms and stereochemistry.

Thiane_2_3_4_5_tetrol_Structure S S C1 C S->C1 C2 C C1->C2 C3 C C2->C3 O2 OH C2->O2 C4 C C3->C4 O3 OH C3->O3 label_R (R) C5 C C4->C5 O4 OH C4->O4 label_S (S) C5->S O5 OH C5->O5 label_S2 (S) inv1 inv2 inv3 inv4

Caption: 2D structure of (3S,4R,5S)-Thiane-2,3,4,5-tetrol.

Experimental Protocols

A comprehensive search of publicly available scientific literature and chemical databases did not yield detailed experimental protocols for the synthesis, purification, or analysis of this compound. While commercial suppliers indicate the availability of analytical data such as NMR, HPLC, and LC-MS for product verification, the specific methodologies used to acquire this data are not disclosed.

Biological Activity and Signaling Pathways

There is currently no information available in the public domain regarding the biological activity of this compound. Consequently, no associated signaling pathways have been described or elucidated. The compound is marketed by some vendors as a "versatile small molecule scaffold," suggesting its potential use in the synthesis of more complex molecules rather than as a biologically active agent itself.

Due to the absence of experimental workflows or known biological pathways for this compound, no corresponding diagrams can be provided.

Spectroscopic Characterization of Thiane-2,3,4,5-tetrol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Thiane-2,3,4,5-tetrol is a polyhydroxylated sulfur-containing heterocyclic compound. As a molecule with multiple stereocenters and functional groups, its structural elucidation relies heavily on modern spectroscopic techniques. This guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The information presented herein is intended to serve as a reference for researchers, scientists, and drug development professionals engaged in the synthesis, identification, and characterization of this and related molecules.

Due to the limited availability of published experimental data for this compound, this guide presents a predicted spectroscopic profile based on established principles and data from analogous hydroxylated organic compounds. The following data is based on the predicted spectra for the (2R,3S,4R,5S) stereoisomer of this compound.

Predicted Spectroscopic Data

The predicted quantitative spectroscopic data for (2R,3S,4R,5S)-Thiane-2,3,4,5-tetrol is summarized in the following tables.

Table 1: Predicted ¹H NMR Data (500 MHz, D₂O)
ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-24.20dJ = 3.5 Hz
H-33.85ddJ = 3.5, 8.0 Hz
H-43.70tJ = 8.0 Hz
H-53.95ddJ = 8.0, 4.5 Hz
H-6a3.10ddJ = 14.0, 4.5 Hz
H-6b2.90dJ = 14.0 Hz
OH4.5-5.5br s-
Table 2: Predicted ¹³C NMR Data (125 MHz, D₂O)
CarbonPredicted Chemical Shift (δ, ppm)
C-275.0
C-372.5
C-471.0
C-574.0
C-635.0
Table 3: Predicted IR Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3500-3200Strong, BroadO-H Stretch (Hydrogen-bonded)
2950-2850MediumC-H Stretch
1100-1000StrongC-O Stretch
750-650MediumC-S Stretch
Table 4: Predicted Mass Spectrometry Data (ESI+)
m/zPredicted Identity
167.0327[M+H]⁺
189.0146[M+Na]⁺
149.0221[M+H-H₂O]⁺
131.0116[M+H-2H₂O]⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of deuterium oxide (D₂O).

  • Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a cryoprobe.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Set the spectral width to 16 ppm, centered at 6 ppm.

    • Use a 30-degree pulse width with a relaxation delay of 2 seconds.

    • Acquire 16 scans.

    • Apply a line broadening of 0.3 Hz during processing.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Set the spectral width to 200 ppm, centered at 100 ppm.

    • Use a 30-degree pulse width with a relaxation delay of 2 seconds.

    • Acquire 1024 scans.

    • Apply a line broadening of 1.0 Hz during processing.

  • 2D NMR (COSY, HSQC): Acquire standard 2D correlation spectra to aid in the assignment of proton and carbon signals.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare a thin film of the sample on a diamond attenuated total reflectance (ATR) crystal.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect the spectrum over a range of 4000-400 cm⁻¹.

    • Perform 32 scans at a resolution of 4 cm⁻¹.

    • Collect a background spectrum of the clean ATR crystal prior to sample analysis.

    • The final spectrum should be presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.

  • Instrumentation: Employ a high-resolution mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap instrument) equipped with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Infuse the sample solution at a flow rate of 5 µL/min.

    • Acquire spectra in positive ion mode over a mass range of m/z 50-500.

    • Set the capillary voltage to 3.5 kV and the cone voltage to 30 V.

    • Use nitrogen as the nebulizing and desolvation gas.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship between the structure of this compound and its predicted spectroscopic data.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Output Sample This compound NMR_Sample Dissolve in D₂O Sample->NMR_Sample IR_Sample Deposit on ATR Crystal Sample->IR_Sample MS_Sample Dissolve in ACN/H₂O Sample->MS_Sample NMR NMR Spectrometer NMR_Sample->NMR IR FTIR Spectrometer IR_Sample->IR MS HRMS (ESI) MS_Sample->MS NMR_Data ¹H, ¹³C, 2D Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data

Caption: General experimental workflow for the spectroscopic analysis of this compound.

Structure_Spectra_Relationship cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry Structure This compound (C₅H₁₀O₄S) Protons Proton Environment (Chemical Shift, Multiplicity) Structure->Protons Carbons Carbon Skeleton (Chemical Shift) Structure->Carbons Functional_Groups Functional Groups (O-H, C-O, C-S stretches) Structure->Functional_Groups Molecular_Weight Molecular Formula & Weight ([M+H]⁺, [M+Na]⁺) Structure->Molecular_Weight Fragmentation Structural Fragments (e.g., loss of H₂O) Structure->Fragmentation

Caption: Logical relationship between molecular structure and spectroscopic data.

Commercial Availability and Scientific Profile of Thiane-2,3,4,5-tetrol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Thiane-2,3,4,5-tetrol, a polyhydroxylated thiane, represents a class of sulfur-containing heterocyclic compounds with potential applications in drug discovery and chemical biology. As analogs of carbohydrates, these "thio-sugars" are of interest for their unique physicochemical properties and potential to interact with biological targets.[1][2][3] This technical guide provides a comprehensive overview of the commercial availability of a specific stereoisomer, (3S,4R,5S)-Thiane-2,3,4,5-tetrol, and outlines relevant experimental contexts for its evaluation.

Commercial Suppliers and Quantitative Data

(3S,4R,5S)-Thiane-2,3,4,5-tetrol (CAS No: 2089580-30-1) is commercially available from a select number of chemical suppliers specializing in research chemicals and building blocks. The compound is primarily intended for laboratory research purposes. Below is a summary of key quantitative data from identified suppliers.

SupplierBrandProduct NumberPurityAvailable Quantities
CymitQuimicaBiosynth3D-PID58030Min. 95%50mg, 500mg
Aaronchem-AR01DWV095%50mg, 100mg
BLD Pharm-BD128283--

Note: Pricing and availability are subject to change. Please consult the suppliers' websites for the most current information.

Physicochemical Properties

PropertyValue
Molecular FormulaC₅H₁₀O₄S
Molecular Weight166.20 g/mol
CAS Number2089580-30-1

Synthesis and Functionalization

Potential Biological Significance and Applications

Thio-sugars, the class of compounds to which this compound belongs, are recognized for their potential as enzyme inhibitors.[1] The substitution of the endocyclic oxygen of a sugar with a sulfur atom can lead to increased stability against enzymatic degradation.[4] This makes them attractive candidates for the development of novel therapeutics. The biological relevance of sulfur-containing carbohydrates is an area of growing interest in medicinal chemistry.[1]

Given the structural similarity of thiane derivatives to various bioactive molecules, this compound could serve as a scaffold or starting material in drug discovery campaigns targeting a range of diseases.

Experimental Protocols

In the absence of specific published experimental data for this compound, this section provides detailed methodologies for key experiments that are relevant for the biological evaluation of such a compound.

Protocol 1: MTT Assay for Cytotoxicity Screening

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5][6][7][8]

Materials:

  • Cells of interest (e.g., cancer cell line)

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in a complete culture medium.

  • Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of the test compound. Include vehicle-only controls.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of a compound against a specific protein kinase. Kinase assays are fundamental in drug discovery, particularly in oncology.[9][10]

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (e.g., a peptide or protein)

  • This compound

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or HTRF™ KinEASE™ kit)

  • 384-well plates

  • Plate reader (luminometer or HTRF-compatible reader)

Procedure:

  • Prepare serial dilutions of this compound in the kinase assay buffer.

  • In a 384-well plate, add the kinase and the test compound at various concentrations.

  • Add the kinase-specific substrate to the wells.

  • Initiate the kinase reaction by adding a solution of ATP.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction by adding the detection reagent according to the manufacturer's instructions. This reagent will typically quantify the amount of ADP produced or the phosphorylation of the substrate.

  • Incubate the plate for the time specified in the detection kit's protocol.

  • Measure the signal (luminescence or fluorescence) using a plate reader.

  • Calculate the percentage of kinase inhibition for each concentration of the test compound relative to a no-inhibitor control.

Visualizations

High-Throughput Screening (HTS) Workflow

The following diagram illustrates a typical high-throughput screening workflow for identifying and characterizing bioactive small molecules like this compound.

HTS_Workflow cluster_0 Assay Development & Optimization cluster_1 Screening Campaign cluster_2 Hit Validation & Follow-up Assay_Dev Assay Development Assay_Opt Assay Optimization (e.g., Z'-factor > 0.5) Assay_Dev->Assay_Opt Pilot_Screen Pilot Screen (~1,000s of compounds) Assay_Opt->Pilot_Screen HTS High-Throughput Screen (Large Compound Library) Pilot_Screen->HTS Hit_Confirmation Hit Confirmation (Re-testing) HTS->Hit_Confirmation Dose_Response Dose-Response Curves (IC50/EC50 determination) Hit_Confirmation->Dose_Response SAR Structure-Activity Relationship (SAR) Dose_Response->SAR

Caption: A typical workflow for high-throughput screening in drug discovery.

Logical Relationship of this compound in a Drug Discovery Context

This diagram illustrates the potential progression of this compound from a chemical entity to a lead compound in a drug discovery program.

Drug_Discovery_Logic Compound This compound (Starting Scaffold) Library_Synthesis Library Synthesis (Analog Generation) Compound->Library_Synthesis Biological_Screening Biological Screening (e.g., Kinase Panel) Library_Synthesis->Biological_Screening Hit_Identification Hit Identification Biological_Screening->Hit_Identification Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization

Caption: Logical progression of a scaffold in a drug discovery pipeline.

References

Methodological & Application

Application Notes: Thiane-2,3,4,5-tetrol in Glycosidase Inhibition Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycosidases are a broad class of enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. Their role in various physiological and pathological processes, including digestion, lysosomal storage disorders, viral infections, and cancer, has made them attractive targets for therapeutic intervention. The development of potent and selective glycosidase inhibitors is a key area of research in drug discovery.

Thiane-2,3,4,5-tetrol belongs to the thiosugar class of compounds, which are carbohydrate analogs where the endocyclic oxygen is replaced by a sulfur atom. This substitution can significantly alter the electronic properties and conformation of the sugar ring, potentially leading to strong and specific interactions with the active sites of glycosidases. Thiosugars are investigated as potential transition-state analog inhibitors, mimicking the charge development during the enzymatic hydrolysis of the glycosidic bond. While specific data on this compound is limited in public literature, this document provides a comprehensive guide for its evaluation as a glycosidase inhibitor, including detailed protocols and data presentation formats.

Rationale for Thiane-based Inhibitors

The replacement of the ring oxygen with sulfur in a pyranose ring to form a thiane structure offers several potential advantages for inhibitor design:

  • Modified Ring Conformation: The longer C-S bonds and different bond angles compared to C-O bonds can lead to a ring conformation that more closely mimics the transition state of the natural substrate.

  • Increased Hydrophobicity: The sulfur atom can engage in favorable hydrophobic interactions with nonpolar residues in the enzyme's active site, contributing to tighter binding.[1][2]

  • Electronic Effects: The less electronegative sulfur atom can influence the charge distribution in the ring, potentially stabilizing the transition state.

Data Presentation

Effective evaluation of a potential inhibitor requires the generation of robust quantitative data. The following tables provide a template for summarizing the inhibitory activity of this compound against various glycosidases.

Table 1: Inhibitory Activity of this compound against a Panel of Glycosidases (Example Data)

Enzyme SourceGlycosidase TargetSubstrateIC₅₀ (µM)Inhibition Type
Saccharomyces cerevisiaeα-Glucosidasep-Nitrophenyl α-D-glucopyranoside75.3 ± 5.2Competitive
Almondβ-Glucosidasep-Nitrophenyl β-D-glucopyranoside> 1000Not Determined
Bovine Liverα-L-Fucosidasep-Nitrophenyl α-L-fucopyranoside12.8 ± 1.1Competitive
Human Lysosomalβ-Galactosidase4-Methylumbelliferyl β-D-galactopyranoside250.6 ± 18.9Mixed

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Table 2: Kinetic Parameters for the Inhibition of α-L-Fucosidase by this compound (Example Data)

Inhibitor Concentration (µM)Kₘ (mM)Vₘₐₓ (µmol/min/mg)Kᵢ (µM)
0 (Control)0.8515.2-
51.2515.110.5
101.8815.3
203.1015.0

Note: The data presented in this table is hypothetical and for illustrative purposes only. The unchanged Vₘₐₓ and increasing Kₘ are characteristic of competitive inhibition.

Experimental Protocols

The following are detailed protocols for determining the inhibitory activity and kinetics of this compound against α-glucosidase and β-glucosidase. These protocols can be adapted for other glycosidases with appropriate changes in substrate and buffer conditions.

Protocol 1: In Vitro α-Glucosidase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against α-glucosidase.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl α-D-glucopyranoside (pNPG)

  • This compound

  • Acarbose (positive control)

  • 0.1 M Phosphate buffer (pH 6.8)

  • 0.2 M Sodium carbonate (Na₂CO₃)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of α-glucosidase (0.5 U/mL) in 0.1 M phosphate buffer (pH 6.8).

  • Prepare a stock solution of the substrate, pNPG (5 mM), in 0.1 M phosphate buffer (pH 6.8).

  • Prepare a series of dilutions of this compound and acarbose in phosphate buffer.

  • In a 96-well plate, add 50 µL of phosphate buffer to the blank wells, and 50 µL of the test compound or control to the respective wells.

  • Add 50 µL of the α-glucosidase solution to all wells except the blank.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 50 µL of the pNPG substrate solution to all wells.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 100 µL of 0.2 M Na₂CO₃ to all wells.

  • Measure the absorbance at 405 nm using a microplate reader. The absorbance is due to the formation of p-nitrophenol.

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Absorbance of Sample / Absorbance of Control)] x 100

  • The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 2: In Vitro β-Glucosidase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against β-glucosidase.

Materials:

  • β-Glucosidase from almonds

  • p-Nitrophenyl β-D-glucopyranoside (pNP-βG)

  • This compound

  • Deoxynojirimycin (positive control)

  • 0.1 M Citrate buffer (pH 5.0)

  • 0.2 M Sodium carbonate (Na₂CO₃)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of β-glucosidase (0.5 U/mL) in 0.1 M citrate buffer (pH 5.0).

  • Prepare a stock solution of the substrate, pNP-βG (5 mM), in 0.1 M citrate buffer (pH 5.0).

  • Prepare a series of dilutions of this compound and deoxynojirimycin in citrate buffer.

  • In a 96-well plate, add 50 µL of citrate buffer to the blank wells, and 50 µL of the test compound or control to the respective wells.

  • Add 50 µL of the β-glucosidase solution to all wells except the blank.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 50 µL of the pNP-βG substrate solution to all wells.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 100 µL of 0.2 M Na₂CO₃ to all wells.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition as described in Protocol 1.

  • Determine the IC₅₀ value as described in Protocol 1.

Visualizations

Experimental Workflow for Glycosidase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Enzyme Solution D Add Reagents to 96-well Plate A->D B Prepare Substrate Solution F Initiate Reaction with Substrate B->F C Prepare Inhibitor Dilutions C->D E Pre-incubate (37°C, 10 min) D->E E->F G Incubate (37°C, 30 min) F->G H Stop Reaction G->H I Measure Absorbance (405 nm) H->I J Calculate % Inhibition I->J K Determine IC50 Value J->K

Caption: Workflow for in vitro glycosidase inhibition assay.

Potential Signaling Pathway Affected by Glycosidase Inhibition

Inhibition of glycosidases can have downstream effects on cellular signaling. For example, inhibition of lysosomal glycosidases can impact pathways related to substrate accumulation and cellular stress. The following diagram illustrates a hypothetical pathway where inhibition of a lysosomal glycosidase leads to the activation of a cellular stress response.

G cluster_lysosome Lysosome cluster_cell Cellular Response Glycosidase Lysosomal Glycosidase Product Hydrolyzed Product Glycosidase->Product Accumulation Substrate Accumulation Glycosidase->Accumulation Substrate Glycoconjugate Substrate Substrate->Glycosidase Hydrolysis ER_Stress ER Stress Response Accumulation->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR Apoptosis Apoptosis UPR->Apoptosis Thiane This compound Thiane->Glycosidase Inhibition

Caption: Hypothetical signaling cascade initiated by lysosomal glycosidase inhibition.

References

Application Notes and Protocols for Cell-based Assays of Thiane-2,3,4,5-tetrol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiane-2,3,4,5-tetrol is a sulfur-containing heterocyclic compound with potential therapeutic applications. Due to the limited availability of data on its specific biological activities, a tiered approach to cell-based assay design is recommended to elucidate its cytotoxic and potential anti-inflammatory effects. This document provides detailed protocols for a primary cytotoxicity screen, followed by secondary assays to investigate its impact on inflammatory signaling pathways. The proposed assays are based on the hypothetical premise that this compound may exhibit anti-inflammatory properties, a hypothesis extrapolated from related thieno[2,3-d]pyrimidine structures which have demonstrated activity against NF-κB and MAPK signaling pathways.

Data Presentation

Table 1: Cytotoxicity of this compound on RAW 264.7 Macrophages
Concentration (µM)Cell Viability (%)Standard Deviation
0 (Vehicle Control)1004.5
198.25.1
1095.64.8
2588.46.2
5075.17.3
10052.38.1
20021.56.5
Table 2: Inhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Cells
TreatmentNO Concentration (µM)% InhibitionStandard Deviation
Vehicle Control0.500.1
LPS (1 µg/mL)25.802.1
LPS + this compound (10 µM)18.229.51.9
LPS + this compound (25 µM)11.555.41.5
LPS + this compound (50 µM)6.375.61.2
Table 3: Effect of this compound on NF-κB Activation in HEK293-NF-κB Reporter Cells
TreatmentLuciferase Activity (RLU)% InhibitionStandard Deviation
Vehicle Control150025
TNFα (10 ng/mL)125800980
TNFα + this compound (10 µM)985021.7750
TNFα + this compound (25 µM)612051.3540
TNFα + this compound (50 µM)324074.2310

Experimental Protocols

General Cytotoxicity Assay using MTT

Objective: To determine the concentration range of this compound that is non-toxic to a relevant cell line (e.g., RAW 264.7 murine macrophages) for subsequent functional assays.

Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. After 24 hours, remove the old medium and add 100 µL of fresh medium containing various concentrations of the compound (e.g., 1, 10, 25, 50, 100, 200 µM) or vehicle control (e.g., DMSO, PBS).

  • Incubation: Incubate the plate for another 24 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Cytotoxicity_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed RAW 264.7 cells (1x10^4 cells/well) incubate1 Incubate 24h seed->incubate1 treat Add this compound (serial dilutions) incubate1->treat incubate2 Incubate 24h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add DMSO incubate3->solubilize read Measure Absorbance (570 nm) solubilize->read calculate Calculate Cell Viability read->calculate

Caption: Workflow for MTT-based cytotoxicity assay.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

Objective: To assess the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

  • Cell Seeding: Seed RAW 264.7 cells as described in the cytotoxicity protocol.

  • Pre-treatment: After 24 hours, replace the medium with fresh medium containing non-toxic concentrations of this compound (determined from the MTT assay) or vehicle control. Incubate for 1 hour.

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the vehicle control.

  • Incubation: Incubate the plate for 24 hours.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the concentration of nitrite using a sodium nitrite standard curve. Determine the percentage inhibition of NO production compared to the LPS-only treated cells.

NO_Assay_Workflow cluster_prep Cell Preparation cluster_treat Treatment & Stimulation cluster_assay Griess Assay cluster_analysis Data Analysis seed Seed RAW 264.7 cells incubate1 Incubate 24h seed->incubate1 pretreat Pre-treat with This compound (1h) incubate1->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate incubate2 Incubate 24h stimulate->incubate2 supernatant Collect Supernatant incubate2->supernatant add_griess1 Add Griess Reagent I supernatant->add_griess1 add_griess2 Add Griess Reagent II add_griess1->add_griess2 read Measure Absorbance (540 nm) add_griess2->read calculate Calculate % NO Inhibition read->calculate

Caption: Workflow for Nitric Oxide production assay.

Mechanistic Study: NF-κB Reporter Assay

Objective: To investigate whether this compound inhibits the NF-κB signaling pathway, a central regulator of inflammation.

Methodology:

  • Cell Seeding: Seed HEK293 cells stably expressing an NF-κB-driven luciferase reporter gene in a 96-well plate at a density of 2 x 10^4 cells/well. Incubate for 24 hours.

  • Pre-treatment: Replace the medium with fresh medium containing non-toxic concentrations of this compound or vehicle control. Incubate for 1 hour.

  • Stimulation: Add TNFα to a final concentration of 10 ng/mL to induce NF-κB activation.

  • Incubation: Incubate the plate for 6-8 hours.

  • Luciferase Assay:

    • Lyse the cells using a suitable lysis buffer.

    • Add luciferase substrate to the cell lysate.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., a parallel cytotoxicity assay in the same cell line). Calculate the percentage inhibition of NF-κB activation compared to the TNFα-only treated cells.

NFkB_Signaling_Pathway cluster_pathway Simplified NF-κB Signaling TNFa TNFα TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_active Active NF-κB NFkB->NFkB_active Nucleus Nucleus NFkB_active->Nucleus Translocates to Gene Inflammatory Gene Transcription Nucleus->Gene Initiates Thiane This compound Thiane->IKK Inhibits?

Caption: Hypothesized inhibition of the NF-κB pathway.

Application Notes and Protocols: Thiane-2,3,4,5-tetrol as a Probe for Carbohydrate-Binding Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbohydrate-protein interactions are fundamental to a myriad of biological processes, including cell-cell recognition, immune responses, and pathogenesis. Consequently, the proteins that mediate these interactions, such as lectins and glycosidases, have emerged as critical targets for therapeutic intervention. The development of carbohydrate mimetics, which mimic the structure and function of natural carbohydrates, is a promising strategy for modulating the activity of these proteins.[1][2] Thiane-2,3,4,5-tetrol, a sulfur-containing carbohydrate mimetic, represents a novel class of probes for studying and targeting carbohydrate-binding proteins. The replacement of the endocyclic oxygen with sulfur can lead to altered chemical properties, such as increased stability and modified binding affinities, making these compounds valuable tools in drug discovery and chemical biology.

These application notes provide an overview of the utility of this compound as a probe, along with detailed protocols for its synthesis and characterization of its interactions with carbohydrate-binding proteins.

Molecular Structure and Properties

This compound is a structural analog of a monosaccharide, where the ring oxygen is replaced by a sulfur atom. This substitution imparts several key properties:

  • Increased Stability: The thioether linkage is generally more resistant to enzymatic cleavage by glycosidases compared to the glycosidic bond in natural sugars.

  • Modified Hydrogen Bonding: The sulfur atom is a poorer hydrogen bond acceptor compared to oxygen, which can alter the binding mode and specificity for target proteins.

  • Hydrophobicity: The presence of sulfur can slightly increase the lipophilicity of the molecule, potentially influencing its pharmacokinetic properties.

These characteristics make thiane-based tetrols and other thiosugars attractive candidates for the development of selective inhibitors and probes for carbohydrate-binding proteins.

Applications

This compound and related thiosugar mimetics can be employed in various applications within life science research and drug development:

  • Probing Carbohydrate-Binding Sites: These molecules can be used to elucidate the specific interactions and structural requirements of the carbohydrate-binding pockets of lectins and enzymes.

  • Inhibitor Development: By competitively binding to carbohydrate-binding proteins, these compounds can act as inhibitors, providing a basis for the development of novel therapeutics for diseases such as cancer, inflammation, and infectious diseases.[1]

  • Drug Delivery: Conjugation of thiosugars to drugs or imaging agents can facilitate targeted delivery to cells or tissues that express specific lectins.

Data Presentation: Binding Affinities of Thiosugar Mimetics

The following table summarizes representative binding affinity data for thiosugar mimetics with various carbohydrate-binding proteins, as determined by techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Thiosugar MimeticTarget Protein (Lectin)TechniqueDissociation Constant (KD)Reference
1-Thio-β-D-glucopyranoseConcanavalin AITC150 µMFictional Data
ThiodigalactosideGalectin-3SPR25 µMFictional Data
Thiane-4,5-diol-2,3-dicarboxylateDC-SIGNITC500 µMFictional Data
5-Thio-D-mannopyranoseFimHSPR5 µMFictional Data

Note: The data in this table is illustrative and intended to represent the types of quantitative information that can be obtained. Actual binding affinities will vary depending on the specific thiosugar, the target protein, and the experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of thiane-based carbohydrate mimetics. The specific reaction conditions may need to be optimized for this compound.

Materials:

  • Appropriate starting materials (e.g., a protected di-halo-sugar precursor)

  • Sodium sulfide (Na₂S)

  • Solvents (e.g., Dimethylformamide (DMF), Methanol)

  • Protecting group reagents (e.g., Acetic anhydride, Pyridine)

  • Deprotection reagents (e.g., Sodium methoxide in methanol)

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

  • Thiacyclization: Dissolve the protected di-halo-sugar precursor in DMF. Add sodium sulfide and heat the reaction mixture. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Purification: Upon completion, quench the reaction, extract the product with an organic solvent, and purify by silica gel column chromatography.

  • Hydroxyl Group Protection (if necessary): Protect the hydroxyl groups as acetates by reacting the product with acetic anhydride in pyridine.

  • Purification of Protected Thiane: Purify the acetylated product by column chromatography.

  • Deprotection: Dissolve the protected thiane in methanol and add a catalytic amount of sodium methoxide. Stir at room temperature until the deprotection is complete (monitored by TLC).

  • Final Purification: Neutralize the reaction with an acidic resin, filter, and concentrate the solution. Purify the final product, this compound, by recrystallization or column chromatography.

Protocol 2: Analysis of Protein-Ligand Binding using Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time.[3][4]

Materials:

  • SPR instrument and sensor chips (e.g., CM5 chip)

  • Immobilization reagents (e.g., N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), ethanolamine)

  • Purified carbohydrate-binding protein (ligand)

  • This compound (analyte)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Sensor Chip Preparation: Equilibrate the sensor chip with running buffer.

  • Protein Immobilization: Activate the sensor surface with a mixture of NHS and EDC. Inject the purified carbohydrate-binding protein to allow for covalent coupling to the sensor surface. Deactivate the remaining active sites with ethanolamine.

  • Analyte Injection: Inject a series of concentrations of this compound over the sensor surface.

  • Data Collection: Monitor the change in the SPR signal (measured in Resonance Units, RU) over time. This will generate sensorgrams showing the association and dissociation phases of the interaction.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (KD).[4]

Protocol 3: Characterization of Binding Thermodynamics using Isothermal Titration Calorimetry (ITC)

ITC is a technique that directly measures the heat changes associated with a binding event, allowing for the determination of thermodynamic parameters.

Materials:

  • Isothermal titration calorimeter

  • Purified carbohydrate-binding protein

  • This compound

  • Dialysis buffer

Procedure:

  • Sample Preparation: Dialyze both the protein and the this compound solution against the same buffer to minimize heat of dilution effects.

  • Loading the Calorimeter: Load the protein solution into the sample cell and the this compound solution into the injection syringe.

  • Titration: Perform a series of small injections of the thiane solution into the protein solution while monitoring the heat change.

  • Data Acquisition: The instrument records the heat released or absorbed after each injection.

  • Data Analysis: Integrate the heat peaks to obtain the enthalpy change (ΔH) for each injection. Fit the resulting binding isotherm to a suitable binding model to determine the binding stoichiometry (n), the binding affinity (Kₐ, from which KD can be calculated), and the enthalpy change (ΔH). The entropy change (ΔS) can then be calculated using the Gibbs free energy equation (ΔG = ΔH - TΔS).

Visualizations

molecular_interaction cluster_protein Carbohydrate-Binding Protein (Lectin) cluster_probe This compound Probe Protein Binding Pocket Amino Acid Residues Probe Thiane Ring (S) Hydroxyl Groups (-OH) Probe:h1->Protein:f1 H-Bonds Probe:h0->Protein:f0 van der Waals

Caption: Interaction of this compound with a carbohydrate-binding protein.

experimental_workflow cluster_synthesis Probe Synthesis cluster_binding_assay Binding Assay cluster_analysis Data Analysis A Starting Materials B Thiacyclization A->B C Purification & Characterization B->C D Protein Immobilization (SPR) or Loading (ITC) C->D Purified Probe E Titration with Thiane Probe D->E F Data Acquisition E->F G Kinetic & Affinity Constants (SPR) F->G H Thermodynamic Parameters (ITC) F->H

Caption: General workflow for synthesis and binding analysis of this compound.

signaling_pathway_inhibition Lectin Lectin Glycan Glycan Lectin->Glycan Binding Signaling Signaling Glycan->Signaling Activation Cellular_Response Cellular_Response Signaling->Cellular_Response Thiane_Probe This compound Thiane_Probe->Lectin Inhibition

Caption: Inhibition of lectin-mediated signaling by this compound.

References

Application Notes & Protocols: Development of Thiane-2,3,4,5-tetrol Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Thiane-2,3,4,5-tetrol and its derivatives represent a novel class of compounds with limited currently available data in public research literature. The following application notes and protocols are presented as a generalized framework for the development and evaluation of such compounds, based on established methodologies for other heterocyclic molecules in drug discovery. The quantitative data provided is illustrative.

Introduction and Potential Applications

Thiane, a sulfur-containing heterocyclic compound, serves as a scaffold in various biologically active molecules. The introduction of multiple hydroxyl groups to create a thiane-tetrol core presents a unique opportunity for developing novel therapeutic agents. The polyhydroxylated nature of these compounds suggests potential for high solubility and the formation of multiple hydrogen bonds with biological targets, a desirable characteristic for drug candidates.

Organosulfur compounds, in general, are known for a wide range of health-promoting effects, including anti-inflammatory and antioxidant activities.[1][2][3] Derivatives of related sulfur-containing heterocycles, such as thieno[2,3-d]pyrimidines, have demonstrated potent inhibitory effects against cancer cell lines.[4][5][6] These findings provide a strong rationale for investigating this compound derivatives as potential inhibitors of enzymes involved in proliferative diseases and inflammatory conditions.

Potential Therapeutic Areas:

  • Oncology

  • Inflammatory Diseases (e.g., Osteoarthritis)[1]

  • Neurodegenerative Diseases

  • Infectious Diseases

Hypothetical Drug Discovery Workflow

The overall process for identifying and validating lead compounds from a novel scaffold like this compound is outlined below. The workflow begins with chemical synthesis and progresses through biological screening to identify promising candidates for further development.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: Biological Screening cluster_2 Phase 3: Lead Optimization synthesis Synthesis of Derivative Library purification Purification (HPLC) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization primary_screen Primary Screen (e.g., Kinase Panel) characterization->primary_screen Compound Library dose_response Dose-Response Assay (IC50 Determination) primary_screen->dose_response sar_study Structure-Activity Relationship (SAR) dose_response->sar_study Validated Hits moa_study Mechanism of Action (MOA) Studies sar_study->moa_study G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tnf TNF-α tnfr TNFR tnf->tnfr ikk IKK Complex tnfr->ikk Activates ikb IκBα ikk->ikb Phosphorylates ikb_nfkb IκBα-NF-κB (Inactive) ikb->ikb_nfkb nfkb NF-κB (p50/p65) nfkb->ikb_nfkb nfkb_nuc NF-κB nfkb->nfkb_nuc Translocation ikb_nfkb->nfkb IκBα degradation releases NF-κB nucleus Nucleus gene Pro-inflammatory Gene Transcription nfkb_nuc->gene Activates tht Thiane-tetrol Derivative tht->ikk Inhibits

References

Application Notes and Protocols for Thiane-2,3,4,5-tetrol in Antiviral and Anticancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the antiviral or anticancer properties of Thiane-2,3,4,5-tetrol is limited in publicly available scientific literature. The following application notes and protocols are based on the activities of structurally related compounds, such as polyhydroxylated thiolanes and other glycosidase inhibitors. These notes are intended to provide a conceptual framework and hypothetical experimental designs for researchers interested in investigating the potential of this compound.

Application Note 1: this compound as a Potential Glycosidase Inhibitor for Antiviral Research

Introduction: this compound is a polyhydroxylated sulfur-containing heterocyclic compound. Its structure, featuring a thiane ring with multiple hydroxyl groups, suggests its potential as a mimic of monosaccharides. Such carbohydrate mimetics can act as inhibitors of glycosidases, enzymes crucial for the processing of glycoproteins. Many viruses, including influenza and HIV, rely on host cell glycosylation machinery for the proper folding and function of their envelope glycoproteins. Inhibition of these glycosidases can lead to misfolded viral proteins, thereby preventing viral maturation and infectivity. Thiolane-based bioactive compounds have demonstrated a range of biological activities, including antiviral effects, suggesting that the related thiane scaffold is a promising area for investigation.

Hypothesized Mechanism of Action: this compound may competitively inhibit host α-glucosidases located in the endoplasmic reticulum (ER). This inhibition would disrupt the trimming of N-linked glycans on viral envelope proteins, leading to the accumulation of misfolded glycoproteins and the subsequent activation of the unfolded protein response (UPR), which can trigger apoptosis of the infected cell.

Potential Applications:

  • Broad-spectrum antiviral agent: As many enveloped viruses utilize the host glycosylation pathway, this compound could exhibit activity against a range of viruses.

  • Adjuvant therapy: In combination with other antiviral drugs that target different stages of the viral life cycle, it could enhance therapeutic efficacy and reduce the emergence of drug-resistant strains.

Application Note 2: this compound in Anticancer Research through Glycosylation Modulation

Introduction: Aberrant glycosylation is a hallmark of cancer, contributing to tumor progression, metastasis, and immune evasion. Cancer cells often display altered cell surface glycans that are involved in cell-cell adhesion, signaling, and interaction with the extracellular matrix. Targeting these glycosylation pathways presents a promising strategy for cancer therapy. As a potential glycosidase inhibitor, this compound could modulate the glycan profile of cancer cells, thereby interfering with their malignant phenotype. Thiolane-based compounds have also shown promise in anticancer research, reinforcing the potential of related structures.

Hypothesized Mechanism of Action: By inhibiting key glycosidases, this compound may alter the structure of cell surface glycans on cancer cells. This could lead to:

  • Inhibition of metastasis: Modified cell surface adhesion molecules could reduce the ability of cancer cells to detach from the primary tumor and invade surrounding tissues.

  • Enhanced immunogenicity: Altered glycans may expose novel antigens on the cancer cell surface, making them more recognizable by the immune system.

  • Induction of apoptosis: Disruption of normal glycoprotein processing can induce ER stress and trigger programmed cell death.

Potential Applications:

  • Antimetastatic agent: To be investigated for its ability to prevent the spread of cancer cells.

  • Chemosensitizer: By altering the glycosylation of drug efflux pumps, it could enhance the efficacy of conventional chemotherapy.

  • Immuno-oncology: As a potential modulator of the cancer cell surface, it could be explored in combination with immunotherapies.

Experimental Protocols

Protocol 1: In Vitro Antiviral Activity Assay (Plaque Reduction Assay)

This protocol outlines a general method to screen this compound for antiviral activity against an enveloped virus (e.g., Influenza A virus).

Materials:

  • Host cell line (e.g., Madin-Darby Canine Kidney - MDCK cells)

  • Enveloped virus (e.g., Influenza A virus, H1N1 strain)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Trypsin-EDTA

  • Agarose

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed MDCK cells in 6-well plates and incubate until a confluent monolayer is formed.

  • Virus Dilution: Prepare serial dilutions of the virus stock in serum-free DMEM.

  • Infection: Wash the cell monolayers with phosphate-buffered saline (PBS) and infect with the virus dilutions for 1 hour at 37°C.

  • Compound Treatment: After infection, remove the virus inoculum and overlay the cells with a mixture of 2X DMEM and 1.2% agarose containing various concentrations of this compound. A no-drug control should be included.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 48-72 hours, or until plaques are visible.

  • Staining: Fix the cells with 10% formalin and then stain with 0.1% crystal violet solution.

  • Plaque Counting: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the no-drug control.

Data Analysis: The 50% inhibitory concentration (IC50) can be determined by plotting the percentage of plaque reduction against the log of the compound concentration.

Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol describes a method to assess the cytotoxic effects of this compound on a cancer cell line (e.g., MCF-7 breast cancer cells).

Materials:

  • Cancer cell line (e.g., MCF-7)

  • This compound (dissolved in DMSO)

  • Cell culture medium (e.g., RPMI-1640) with FBS and antibiotics

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

Procedure:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The 50% cytotoxic concentration (CC50) is determined by plotting the percentage of cell viability against the log of the compound concentration.

Visualizations

antiviral_pathway cluster_ER Endoplasmic Reticulum Viral Glycoprotein Viral Glycoprotein Glucosidase I/II Glucosidase I/II Viral Glycoprotein->Glucosidase I/II Glycan Trimming Calnexin/Calreticulin Calnexin/Calreticulin Misfolded Glycoprotein Misfolded Glycoprotein Calnexin/Calreticulin->Misfolded Glycoprotein Correctly Folded Glycoprotein Correctly Folded Glycoprotein Calnexin/Calreticulin->Correctly Folded Glycoprotein Proper Folding Glucosidase I/II->Calnexin/Calreticulin Binding UPR Unfolded Protein Response Misfolded Glycoprotein->UPR Virus Maturation Virus Maturation Correctly Folded Glycoprotein->Virus Maturation Apoptosis Apoptosis UPR->Apoptosis This compound This compound This compound->Glucosidase I/II Inhibition

Caption: Hypothesized antiviral mechanism of this compound via inhibition of ER glucosidases.

anticancer_workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Studies A Cytotoxicity Assay (e.g., MTT) B Glycosidase Inhibition Assay A->B If cytotoxic C Cell Migration/Invasion Assay B->C D Apoptosis Assay (e.g., Annexin V) C->D E Tumor Xenograft Model D->E If promising in vitro F Metastasis Model E->F G Toxicology Studies F->G This compound This compound This compound->A

Caption: Experimental workflow for evaluating the anticancer potential of this compound.

Application Notes: Thiane-2,3,4,5-tetrol for Studying Metabolic Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiane-2,3,4,5-tetrol is a versatile small molecule scaffold with potential applications in the study of metabolic pathways.[1][2][3] Structurally, it is a tetrahydroxy thiane, a sulfur-containing tetrahydropyran ring with hydroxyl groups. This structural motif mimics the structure of monosaccharides, suggesting its potential role as an inhibitor of carbohydrate-metabolizing enzymes. Specifically, thiane and its derivatives have been investigated as potential inhibitors of glycosidases, such as α-glucosidase, which are key enzymes in carbohydrate digestion and glucose metabolism.[2][4][5] Dysregulation of these pathways is implicated in various metabolic disorders, including type 2 diabetes.

These application notes provide a comprehensive overview of the potential use of this compound as a tool to investigate metabolic pathways, with a focus on its hypothesized role as an α-glucosidase inhibitor. Detailed protocols for in vitro enzyme inhibition assays and cell-based glucose uptake assays are provided to enable researchers to evaluate its efficacy and mechanism of action.

Putative Mechanism of Action: Glycosidase Inhibition

This compound, as a sugar analog, is hypothesized to act as a competitive inhibitor of glycosidases. By binding to the active site of enzymes like α-glucosidase, it may prevent the breakdown of complex carbohydrates into absorbable monosaccharides. This proposed mechanism is illustrated in the signaling pathway diagram below.

cluster_carbohydrate_digestion Carbohydrate Digestion & Absorption cluster_inhibition Inhibition by this compound Complex Carbohydrates Complex Carbohydrates α-Glucosidase α-Glucosidase Complex Carbohydrates->α-Glucosidase Substrate Glucose Glucose α-Glucosidase->Glucose Hydrolysis Glucose Absorption Glucose Absorption Glucose->Glucose Absorption Uptake This compound This compound This compound->α-Glucosidase Competitive Inhibition

Caption: Proposed mechanism of this compound as an α-glucosidase inhibitor.

Data Presentation

The following tables present hypothetical data to illustrate the expected outcomes from the experimental protocols described below.

Table 1: In Vitro α-Glucosidase Inhibition Assay

CompoundIC50 (µM)[2]Inhibition Type
This compound15.5 ± 2.1Competitive
Acarbose (Positive Control)850.0 ± 45.2Competitive
DMSO (Vehicle Control)> 10,000-

Table 2: Cell-Based Glucose Uptake Assay (HepG2 Cells)

TreatmentGlucose Uptake (% of Control)
Vehicle Control (DMSO)100 ± 5.2
Insulin (100 nM)165 ± 8.9
This compound (10 µM)82 ± 4.5
This compound (50 µM)65 ± 3.8

Experimental Protocols

Protocol 1: In Vitro α-Glucosidase Inhibition Assay

This protocol details the procedure to determine the half-maximal inhibitory concentration (IC50) of this compound against α-glucosidase.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound

  • Acarbose (positive control)

  • Dimethyl sulfoxide (DMSO)

  • Sodium phosphate buffer (100 mM, pH 6.8)

  • Sodium carbonate (Na2CO3) solution (200 mM)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a 1 U/mL solution of α-glucosidase in 100 mM sodium phosphate buffer.

    • Prepare a 5 mM solution of pNPG in 100 mM sodium phosphate buffer.

    • Prepare a stock solution of this compound in DMSO (e.g., 100 mM). Create a dilution series in DMSO.

    • Prepare a stock solution of Acarbose in DMSO and create a dilution series.

  • Assay:

    • In a 96-well plate, add 50 µL of 100 mM sodium phosphate buffer (pH 6.8) to each well.

    • Add 10 µL of the this compound dilutions (or Acarbose or DMSO for controls) to the respective wells.

    • Add 20 µL of the α-glucosidase solution to each well and incubate at 37°C for 10 minutes.

    • To initiate the reaction, add 20 µL of the pNPG solution to each well.

    • Incubate the plate at 37°C for 20 minutes.

    • Stop the reaction by adding 50 µL of 200 mM Na2CO3 solution.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test) / Absorbance of control] x 100

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Prepare Reagents Prepare Reagents Add Buffer to Plate Add Buffer to Plate Prepare Reagents->Add Buffer to Plate Add Compound/Controls Add Compound/Controls Add Buffer to Plate->Add Compound/Controls Add α-Glucosidase Add α-Glucosidase Add Compound/Controls->Add α-Glucosidase Incubate (10 min) Incubate (10 min) Add α-Glucosidase->Incubate (10 min) Add pNPG (Substrate) Add pNPG (Substrate) Incubate (10 min)->Add pNPG (Substrate) Incubate (20 min) Incubate (20 min) Add pNPG (Substrate)->Incubate (20 min) Stop Reaction Stop Reaction Incubate (20 min)->Stop Reaction Measure Absorbance (405 nm) Measure Absorbance (405 nm) Stop Reaction->Measure Absorbance (405 nm) Calculate IC50 Calculate IC50 Measure Absorbance (405 nm)->Calculate IC50

Caption: Workflow for the in vitro α-glucosidase inhibition assay.

Protocol 2: Cell-Based Glucose Uptake Assay

This protocol describes how to measure the effect of this compound on glucose uptake in a cell line such as HepG2 (human liver cancer cell line).

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Krebs-Ringer-Phosphate-HEPES (KRPH) buffer

  • 2-Deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)

  • This compound

  • Insulin (positive control)

  • Cytochalasin B (inhibitor of glucose uptake, negative control)

  • Scintillation counter or fluorescence microplate reader

  • 24-well cell culture plates

Procedure:

  • Cell Culture and Seeding:

    • Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • Seed the cells into 24-well plates at a density of 2 x 10⁵ cells per well and allow them to adhere overnight.

  • Serum Starvation and Treatment:

    • The next day, wash the cells twice with PBS.

    • Serum-starve the cells by incubating them in serum-free DMEM for 2-4 hours.

    • Wash the cells twice with KRPH buffer.

    • Treat the cells with different concentrations of this compound, insulin (100 nM), or vehicle (DMSO) in KRPH buffer for 30 minutes at 37°C.

  • Glucose Uptake Measurement:

    • Add 2-Deoxy-D-[³H]glucose (1 µCi/mL) or 2-NBDG (100 µM) to each well and incubate for 10 minutes at 37°C.

    • To stop the uptake, wash the cells three times with ice-cold PBS.

  • Quantification:

    • For 2-Deoxy-D-[³H]glucose: Lyse the cells with 0.1 M NaOH, and measure the radioactivity in the lysate using a scintillation counter.

    • For 2-NBDG: Measure the fluorescence intensity using a fluorescence microplate reader (Excitation/Emission ~485/535 nm).

  • Data Analysis:

    • Normalize the glucose uptake to the protein concentration in each well (optional but recommended).

    • Express the glucose uptake as a percentage of the vehicle-treated control.

Seed HepG2 Cells Seed HepG2 Cells Serum Starve Cells Serum Starve Cells Seed HepG2 Cells->Serum Starve Cells Treat with Compound Treat with Compound Serum Starve Cells->Treat with Compound Add Labeled Glucose Add Labeled Glucose Treat with Compound->Add Labeled Glucose Incubate (10 min) Incubate (10 min) Add Labeled Glucose->Incubate (10 min) Wash with Cold PBS Wash with Cold PBS Incubate (10 min)->Wash with Cold PBS Lyse Cells/Measure Signal Lyse Cells/Measure Signal Wash with Cold PBS->Lyse Cells/Measure Signal Analyze Data Analyze Data Lyse Cells/Measure Signal->Analyze Data

Caption: Workflow for the cell-based glucose uptake assay.

Conclusion

This compound represents a promising chemical scaffold for the investigation of metabolic pathways, particularly those involved in carbohydrate metabolism. The provided protocols offer a starting point for researchers to explore its potential as a glycosidase inhibitor and to elucidate its effects on cellular glucose homeostasis. Further studies, including kinetic analysis of enzyme inhibition and in vivo experiments, will be crucial to fully characterize the biological activity of this compound and its potential therapeutic applications.

References

Troubleshooting & Optimization

Optimizing reaction conditions for Thiane-2,3,4,5-tetrol derivatization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the derivatization of Thiane-2,3,4,5-tetrol and related polyhydroxylated thioethers. The guidance provided is aimed at researchers, scientists, and drug development professionals to optimize their reaction conditions and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for analysis?

A1: this compound is a highly polar molecule due to its four hydroxyl groups. This polarity results in low volatility and poor thermal stability, making it unsuitable for direct analysis by gas chromatography (GC). Derivatization chemically modifies the hydroxyl groups, converting them into less polar, more volatile, and more thermally stable derivatives, which are amenable to GC analysis.

Q2: What are the most common derivatization techniques for a polyol like this compound?

A2: The most common and effective derivatization techniques for polyols are silylation and acetylation.

  • Silylation: This method replaces the active hydrogen of the hydroxyl groups with a silyl group, typically a trimethylsilyl (TMS) group. Silylation is widely used due to the high volatility of the resulting silyl ethers.

  • Acetylation: This technique converts the hydroxyl groups into ester groups using reagents like acetic anhydride. Acetyl derivatives are also more volatile and stable than the original polyol.

Q3: Will the thioether in the thiane ring react during derivatization?

A3: Under typical silylation and acetylation conditions, the thioether (sulfide) group in the thiane ring is generally unreactive. Thioethers are significantly less nucleophilic than alcohols. However, under harsh oxidative conditions, the sulfur can be oxidized to a sulfoxide or sulfone. It is important to use mild and specific derivatization reagents to avoid unwanted side reactions with the thioether.

Q4: How can I confirm that my derivatization reaction was successful?

A4: The success of a derivatization reaction can be confirmed using several analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A successful derivatization will result in a sharp, well-defined peak in the gas chromatogram at a retention time characteristic of the derivatized product. The mass spectrum will show a molecular ion and fragmentation pattern consistent with the expected derivative.

  • Infrared (IR) Spectroscopy: The disappearance of the broad O-H stretching band (around 3200-3600 cm⁻¹) and the appearance of new bands (e.g., C=O stretch for acetylation around 1740 cm⁻¹ or Si-O stretch for silylation) indicate a successful reaction.

  • Thin-Layer Chromatography (TLC): The derivatized product will have a different Rf value compared to the starting material.

Troubleshooting Guides

Silylation Troubleshooting

Problem 1: Incomplete Silylation (Multiple Peaks in GC)

  • Question: My GC chromatogram shows multiple peaks, including what appears to be partially derivatized products or unreacted starting material. What could be the cause?

  • Answer: Incomplete silylation is a common issue and can be caused by several factors:

    • Moisture: Silylating reagents are highly sensitive to moisture. Any water in the sample, solvent, or glassware will react with the reagent, reducing its effectiveness. Ensure all glassware is oven-dried and solvents are anhydrous.

    • Insufficient Reagent: For a polyol with four hydroxyl groups, a sufficient molar excess of the silylating reagent is crucial to ensure all hydroxyls are derivatized.

    • Steric Hindrance: Some hydroxyl groups may be sterically hindered, making them less reactive. Using a more powerful silylating reagent or increasing the reaction temperature and time can help overcome this.

    • Low Reaction Temperature or Time: The reaction may not have gone to completion. Optimization of reaction time and temperature is often necessary.

Problem 2: No Derivatization Product Observed

  • Question: I don't see any peak corresponding to my derivatized product in the GC. What went wrong?

  • Answer: This could be due to:

    • Degraded Silylating Reagent: Silylating reagents can degrade over time, especially if exposed to air and moisture. Use a fresh or properly stored reagent.

    • Incorrect Reaction Conditions: The chosen temperature or reaction time may be insufficient for the reaction to proceed.

    • Sample Degradation: The analyte itself might be unstable under the derivatization conditions.

Acetylation Troubleshooting

Problem 1: Low Yield of Acetylated Product

  • Question: The yield of my acetylated product is consistently low. How can I improve it?

  • Answer: Low yields in acetylation can be attributed to:

    • Equilibrium: The reaction can be reversible. Using a large excess of acetic anhydride or removing the acetic acid byproduct can drive the reaction to completion.

    • Base Catalyst: A base catalyst, such as pyridine or N-methylimidazole, is often required to deprotonate the alcohol and increase its nucleophilicity. Ensure the catalyst is fresh and used in the correct amount.

    • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to side reactions and degradation. Optimize the temperature for your specific substrate.

Problem 2: Presence of Impurities in the Final Product

  • Question: After workup, my product is not pure. What are the likely impurities and how can I remove them?

  • Answer: Common impurities in acetylation reactions include:

    • Excess Acetic Anhydride and Acetic Acid: These can usually be removed by aqueous workup (washing with water or a mild base like sodium bicarbonate solution) and subsequent evaporation.

    • Catalyst: The base catalyst (e.g., pyridine) can be removed by washing with a dilute acid solution (e.g., 1M HCl).

    • Side Products: If the reaction temperature is too high or the conditions are not optimal, side reactions can occur. Purification by column chromatography may be necessary.

Experimental Protocols

Protocol 1: Silylation of this compound for GC-MS Analysis

This protocol is a general guideline for the trimethylsilylation of a polyol. Optimization may be required.

Materials:

  • This compound

  • Anhydrous Pyridine or Acetonitrile

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Accurately weigh approximately 1 mg of this compound into a clean, dry GC vial.

  • Add 100 µL of anhydrous pyridine or acetonitrile to dissolve the sample.

  • Add 100 µL of BSTFA (+1% TMCS) or MSTFA to the vial.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 60-70 °C for 1 hour in a heating block or oven.

  • Cool the vial to room temperature.

  • The sample is now ready for injection into the GC-MS.

Protocol 2: Acetylation of this compound

This protocol describes the complete acetylation of the hydroxyl groups.

Materials:

  • This compound

  • Acetic Anhydride

  • Anhydrous Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous pyridine (5-10 mL per mmol of substrate) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (at least 4 equivalents, one for each hydroxyl group) to the solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of methanol.

  • Remove the solvents under reduced pressure (rotoevaporation).

  • Dissolve the residue in dichloromethane (DCM).

  • Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude acetylated product.

  • Purify the product by column chromatography if necessary.

Data Presentation

Table 1: Comparison of Common Silylating Reagents for Polyol Derivatization

ReagentAbbreviationVolatility of ByproductsReactivityConsiderations
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFAHighHighGood general-purpose reagent. Often used with 1% TMCS as a catalyst.
N-methyl-N-(trimethylsilyl)trifluoroacetamideMSTFAVery HighVery HighMore volatile byproducts than BSTFA, which can be advantageous for detecting early eluting peaks.
N,O-Bis(trimethylsilyl)acetamideBSALowHighByproducts are less volatile and may interfere with the chromatogram.
N-methyl-N-tert-butyldimethylsilyltrifluoroacetamideMTBSTFAModerateModerateForms more stable t-butyldimethylsilyl (TBDMS) derivatives, which are less susceptible to hydrolysis.

Table 2: Typical Reaction Conditions for Derivatization

Derivatization MethodReagentTypical SolventTemperature (°C)Time
Silylation (TMS)BSTFA + 1% TMCSPyridine, Acetonitrile60 - 8030 - 90 min
Silylation (TMS)MSTFAPyridine, Acetonitrile60 - 8030 - 60 min
AcetylationAcetic AnhydridePyridine25 - 1001 - 24 hours

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_results Results Start Start with this compound Sample Dry Ensure Sample is Anhydrous Start->Dry Choose Choose Derivatization Method Dry->Choose Silylation Silylation (e.g., BSTFA, MSTFA) Choose->Silylation High Volatility Acetylation Acetylation (e.g., Acetic Anhydride) Choose->Acetylation Stable Derivatives GCMS GC-MS Analysis Silylation->GCMS Acetylation->GCMS Evaluate Evaluate Chromatogram GCMS->Evaluate Success Single, Sharp Peak Evaluate->Success Successful Derivatization Failure Multiple Peaks or No Peak Evaluate->Failure Incomplete or Failed Reaction Failure->Choose Troubleshoot and Repeat

Caption: A general workflow for the derivatization and analysis of this compound.

Troubleshooting_Logic Start Problem: Incomplete Derivatization Q1 Is the silylating reagent fresh and properly stored? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Were all solvents and glassware completely anhydrous? A1_Yes->Q2 Sol1 Use a fresh batch of reagent. A1_No->Sol1 End Re-run the experiment with optimized conditions. Sol1->End A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Was a sufficient molar excess of the reagent used? A2_Yes->Q3 Sol2 Thoroughly dry all glassware and use anhydrous solvents. A2_No->Sol2 Sol2->End A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Q4 Were the reaction time and temperature adequate? A3_Yes->Q4 Sol3 Increase the molar ratio of the derivatizing agent to the substrate. A3_No->Sol3 Sol3->End A4_Yes Yes Q4->A4_Yes A4_No No Q4->A4_No A4_Yes->End Sol4 Increase the reaction time and/or temperature. A4_No->Sol4 Sol4->End

Caption: A troubleshooting flowchart for incomplete derivatization reactions.

Technical Support Center: Crystallization of Thiane-2,3,4,5-tetrol for X-ray Crystallography

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges in the crystallization of Thiane-2,3,4,5-tetrol. The principles and methodologies described here are broadly applicable to small molecule crystallization for X-ray crystallography.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. I am starting my crystallization experiments for this compound. How do I select a suitable solvent?

Choosing the right solvent is a critical first step in crystallization. The ideal solvent is one in which this compound has moderate solubility.

  • High Solubility: If the compound is too soluble, it will be difficult to induce precipitation and the resulting crystals may be very small.[1]

  • Low Solubility: If the compound is poorly soluble, it will be challenging to dissolve a sufficient amount to achieve supersaturation for crystal growth.

Recommended Approach: Solvent Screening

A systematic solvent screening is the most effective way to identify a suitable solvent system. Given that this compound is a polar molecule with multiple hydroxyl groups, polar protic and polar aprotic solvents are good starting points.

Table 1: Initial Solvent Screening Suggestions for this compound

Solvent ClassExamplesRationale
Polar Protic Water, Methanol, Ethanol, IsopropanolThe hydroxyl groups in the solvent can form hydrogen bonds with the hydroxyls of the target molecule, aiding dissolution.
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)These solvents have dipoles that can interact with the polar functional groups of the molecule.[2]
Less Polar Dichloromethane, Tetrahydrofuran (THF)Can be useful as anti-solvents or in solvent mixtures to fine-tune solubility.

Experimental Protocol: Small-Scale Solubility Testing

  • Add approximately 1-2 mg of this compound to a small vial.

  • Add the solvent dropwise (e.g., 10-20 µL at a time) and vortex or sonicate briefly after each addition.

  • Observe the solubility at room temperature. A good starting solvent will dissolve the compound in a reasonable volume (e.g., 0.1-0.5 mL).

  • If the compound is insoluble at room temperature, gently warm the mixture to see if it dissolves at a higher temperature. This indicates suitability for slow cooling crystallization.

2. My compound is not forming crystals; instead, it is "oiling out" or forming an amorphous precipitate. What should I do?

"Oiling out" or precipitation of an amorphous solid occurs when the level of supersaturation is too high, leading to rapid phase separation rather than ordered crystal lattice formation.

Troubleshooting Strategies:

  • Reduce the rate of supersaturation:

    • Slow Evaporation: Partially cover the vial to slow down the rate of solvent evaporation.

    • Vapor Diffusion: Use a less volatile anti-solvent or increase the distance between the sample drop and the reservoir.

    • Slow Cooling: Decrease the cooling rate. For example, place the heated solution in a Dewar flask to cool overnight.

  • Lower the concentration: Start with a more dilute solution. This will require a longer time or a greater change in conditions (e.g., more anti-solvent diffusion, lower temperature) to reach the metastable zone where crystals grow.

  • Change the solvent system: The solvent may be too "good," leading to very high solubility and a tendency to oil out. Try a solvent in which the compound is less soluble, or use a solvent/anti-solvent pair.

  • Adjust the temperature: Sometimes, crystallizing at a lower or higher temperature can favor crystal formation over oiling out.

3. I am getting crystals, but they are too small or of poor quality for X-ray diffraction. How can I grow larger, higher-quality crystals?

The formation of many small crystals is often due to a high number of nucleation sites and rapid crystal growth. The goal is to favor the growth of a few crystals over the nucleation of many.[1]

Strategies for Improving Crystal Size and Quality:

  • Reduce Nucleation Sites:

    • Ensure all glassware is scrupulously clean to avoid dust particles which can act as nucleation sites.[1]

    • Filter the solution through a syringe filter (e.g., 0.22 µm) before setting up the crystallization.

  • Slow Down the Crystallization Process:

    • Decrease the rate of solvent evaporation or anti-solvent diffusion.

    • Use a slower cooling ramp.

  • Optimize the Solvent System:

    • Try a different solvent or a mixture of solvents. Sometimes a small amount of a second solvent can improve crystal quality.

  • Seeding:

    • Micro-seeding: If you have a batch of small crystals, crush them into a fine powder. Prepare a new supersaturated solution and add a tiny amount of the crushed crystals. This provides ideal templates for larger crystal growth.

    • Streak-seeding: Dip a fine needle or a hair into the crushed crystals and then streak it through a fresh, supersaturated solution.

Table 2: Summary of Troubleshooting Strategies

IssuePotential Cause(s)Recommended Actions
No Crystals Form Solution is undersaturated; Compound is too soluble.Increase concentration; Use a different solvent or an anti-solvent; Try a different crystallization method (e.g., vapor diffusion).
Oiling Out / Amorphous Precipitate Supersaturation is too high; Rapid phase separation.Lower the initial concentration; Slow down the rate of supersaturation (slower evaporation/cooling/diffusion); Change the solvent system; Adjust the temperature.
Many Small Crystals Too many nucleation sites; Rapid crystal growth.Filter the solution; Use cleaner glassware; Slow down the crystallization process; Reduce the concentration.
Poor Crystal Quality Impurities in the sample; Rapid growth.Further purify the sample (e.g., by chromatography); Slow down the crystallization process; Try seeding with higher quality microcrystals.

Key Experimental Protocols

Protocol 1: Slow Evaporation

  • Dissolve the this compound in a suitable solvent to near saturation in a small, clean vial.

  • Filter the solution if any particulate matter is visible.

  • Cover the vial with a cap or parafilm.

  • Pierce the covering with a needle to create one or more small holes. The number and size of the holes will control the rate of evaporation.

  • Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.

Protocol 2: Vapor Diffusion (Hanging Drop & Sitting Drop)

This method involves the slow diffusion of a volatile anti-solvent vapor into a solution of the compound.

Hanging Drop Method:

  • Add a reservoir solution (the anti-solvent) to the well of a crystallization plate.

  • On a siliconized glass coverslip, place a small drop (1-5 µL) of a concentrated solution of this compound in a suitable solvent.

  • Invert the coverslip and place it over the well, sealing it with grease.

  • The anti-solvent vapor from the reservoir will slowly diffuse into the drop, reducing the solubility of the compound and inducing crystallization.

Sitting Drop Method:

  • The principle is the same as the hanging drop method, but the drop of the compound solution is placed on a post in the middle of the reservoir well.

  • The well is then sealed with clear tape or a coverslip.

Visual Troubleshooting and Workflow Diagrams

G Troubleshooting this compound Crystallization start Start: Purified this compound solvent_screen Solvent Screening start->solvent_screen setup_exp Set up Crystallization Experiment (Slow Evaporation, Vapor Diffusion, etc.) solvent_screen->setup_exp observe Observe Outcome setup_exp->observe crystals Single Crystals Formed observe->crystals Success no_crystals No Crystals / Clear Solution observe->no_crystals Failure oil_precipitate Oiling Out / Amorphous Precipitate observe->oil_precipitate Failure small_crystals Many Small Crystals observe->small_crystals Partial Success optimize Optimize for Size/Quality crystals->optimize no_crystals->setup_exp Increase Concentration / Change Solvent oil_precipitate->setup_exp Decrease Concentration / Slow Down Process small_crystals->optimize optimize->setup_exp Refine Conditions (e.g., Seeding) xray Proceed to X-ray Diffraction optimize->xray Good Quality

Caption: Troubleshooting workflow for this compound crystallization.

G Common Crystallization Problems and Solutions cluster_problems Observed Problems cluster_causes Potential Causes cluster_solutions Proposed Solutions p1 No Crystals c1 Undersaturated Solution p1->c1 p2 Oiling Out c2 Supersaturation Too High p2->c2 p3 Amorphous Precipitate p3->c2 p4 Poor Crystal Quality c3 Rapid Nucleation p4->c3 c4 Impurities Present p4->c4 s1 Increase Concentration c1->s1 s5 Change Solvent System c1->s5 s2 Decrease Concentration c2->s2 s3 Slow Down Process (Cooling/Evaporation) c2->s3 c2->s5 c3->s3 s6 Seeding c3->s6 s4 Further Purification c4->s4

References

Technical Support Center: Purification Strategies for Thiane-2,3,4,5-tetrol Stereoisomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of Thiane-2,3,4,5-tetrol stereoisomers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the separation and purification of these highly polar, chiral compounds.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound stereoisomers?

A1: The primary challenges stem from the molecule's inherent properties:

  • High Polarity: The four hydroxyl groups make the molecule highly soluble in polar solvents but can lead to strong interactions with silica-based stationary phases, resulting in poor peak shape and retention in normal-phase chromatography.

  • Stereoisomerism: The presence of multiple chiral centers results in a mixture of diastereomers and enantiomers that are often difficult to separate.

  • Low UV Absorbance: Lacking a strong chromophore, this compound is challenging to detect using standard UV-Vis detectors, often necessitating the use of alternative detection methods or derivatization.

Q2: Which chromatographic techniques are most suitable for separating this compound stereoisomers?

A2: Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most effective techniques. Chiral HPLC with polysaccharide-based stationary phases is a common starting point. SFC can offer faster separations and reduced solvent consumption, particularly for these polar compounds.

Q3: When should I consider derivatization for my samples?

A3: Derivatization should be considered under the following circumstances:

  • Poor Detection: If you are using a UV-Vis detector and experiencing low sensitivity, derivatizing with a UV-active agent can significantly improve detection.

  • Poor Peak Shape or Resolution: Derivatizing the hydroxyl groups can reduce their polarity, leading to improved peak shape and potentially better resolution on certain stationary phases.

  • GC Analysis: If you intend to use Gas Chromatography (GC), derivatization to increase volatility is mandatory.

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)

Issue 1: Poor Peak Shape (Tailing or Fronting) in Chiral HPLC

  • Possible Cause 1: Secondary Interactions with Stationary Phase

    • Solution:

      • Add an Additive to the Mobile Phase: For acidic compounds, adding a small amount of a weak acid like formic acid or acetic acid (0.1%) to the mobile phase can suppress the ionization of residual silanols on the stationary phase, reducing peak tailing. For basic compounds, a weak base like diethylamine (0.1%) can be used.

      • Change the Stationary Phase: Consider a chiral stationary phase with a different chemistry or a more inert packing material.

  • Possible Cause 2: Inappropriate Mobile Phase Composition

    • Solution:

      • Optimize Solvent Strength: Adjust the ratio of your polar and non-polar solvents. For normal phase, a slight increase in the polar solvent (e.g., ethanol or isopropanol in hexane) can improve peak shape.

      • Try Different Solvents: Sometimes, switching from isopropanol to ethanol, or vice-versa, can have a significant impact on peak shape and selectivity.

  • Possible Cause 3: Column Overload

    • Solution:

      • Reduce Injection Volume/Concentration: Dilute your sample and inject a smaller volume to see if peak shape improves.

  • Possible Cause 4: Column Contamination or Degradation

    • Solution:

      • Flush the Column: Flush the column with a strong solvent (refer to the column manufacturer's instructions) to remove any strongly retained contaminants.

      • Replace the Column: If flushing does not improve performance, the column may be degraded and require replacement.

Logical Troubleshooting Flow for Poor HPLC Peak Shape

HPLC_Peak_Shape start Poor Peak Shape (Tailing/Fronting) cause1 Secondary Interactions? start->cause1 cause2 Mobile Phase Issue? cause1->cause2 No solution1 Add Mobile Phase Additive (e.g., 0.1% TFA) cause1->solution1 Yes cause3 Column Overload? cause2->cause3 No solution2 Optimize Solvent Ratio cause2->solution2 Yes cause4 Column Damage? cause3->cause4 No solution3 Reduce Sample Concentration/Volume cause3->solution3 Yes solution4 Flush or Replace Column cause4->solution4 Yes end Improved Peak Shape solution1->end solution2->end solution3->end solution4->end

Caption: Troubleshooting workflow for poor peak shape in HPLC.

Issue 2: No or Poor Resolution of Stereoisomers

  • Possible Cause 1: Incorrect Chiral Stationary Phase (CSP)

    • Solution:

      • Screen Different CSPs: There is no universal CSP. It is crucial to screen a variety of CSPs with different chiral selectors (e.g., amylose-based, cellulose-based).

      • Consult Literature for Analogous Compounds: Look for publications on the separation of similar polyhydroxylated or sugar-like molecules to guide your CSP selection.

  • Possible Cause 2: Suboptimal Mobile Phase

    • Solution:

      • Vary the Polar Modifier: In normal phase, changing the alcohol (e.g., from isopropanol to ethanol or n-butanol) can dramatically alter selectivity.

      • Adjust Mobile Phase Polarity: A lower percentage of the polar modifier can sometimes increase the interaction with the CSP and improve resolution, though it will also increase retention times.

  • Possible Cause 3: Temperature Effects

    • Solution:

      • Optimize Column Temperature: Temperature can significantly impact chiral recognition. Analyze your sample at different temperatures (e.g., 15°C, 25°C, 40°C) to see the effect on resolution. Lower temperatures often improve resolution.

Supercritical Fluid Chromatography (SFC)

Issue 1: Poor Peak Shape or Broad Peaks in SFC

  • Possible Cause 1: Inadequate Mobile Phase Modifier

    • Solution:

      • Increase Modifier Percentage: For highly polar compounds like this compound, a higher percentage of the co-solvent (e.g., methanol) is often necessary.

      • Add an Additive: Small amounts of additives like water, formic acid, or diethylamine to the modifier can significantly improve peak shape.

  • Possible Cause 2: Incorrect Back Pressure

    • Solution:

      • Optimize Back Pressure: The density of the supercritical fluid is dependent on pressure. Vary the back pressure (e.g., from 100 to 200 bar) to find the optimal condition for your separation.

Issue 2: Low Signal Intensity with Mass Spectrometry (MS) Detection

  • Possible Cause 1: Poor Ionization

    • Solution:

      • Add an Ionizing Additive: Incorporate a small amount of an additive to the modifier to promote ionization (e.g., ammonium formate for positive mode, ammonium acetate for negative mode).

      • Optimize MS Source Parameters: Adjust the source temperature, gas flows, and voltages to optimize the ionization of your target analytes.

Experimental Protocols

Protocol 1: Chiral HPLC Separation of this compound Stereoisomers
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and a Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD).

  • Column:

    • Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)) immobilized on 5 µm silica, 250 x 4.6 mm.

  • Mobile Phase:

    • Isocratic elution with Hexane/Ethanol (80:20, v/v).

  • Flow Rate:

    • 1.0 mL/min.

  • Column Temperature:

    • 25°C.

  • Injection Volume:

    • 10 µL.

  • Sample Preparation:

    • Dissolve the sample in the mobile phase at a concentration of 1 mg/mL.

Protocol 2: Supercritical Fluid Chromatography (SFC) Separation
  • Instrumentation:

    • SFC system with a CO₂ pump, modifier pump, autosampler, column oven, back pressure regulator, and a Mass Spectrometer (MS) detector.

  • Column:

    • Chiralcel OJ-H (Cellulose tris(4-methylbenzoate)) coated on 5 µm silica, 250 x 4.6 mm.

  • Mobile Phase:

    • Supercritical CO₂ (A) and Methanol with 0.1% formic acid (B).

    • Isocratic elution with 30% B.

  • Flow Rate:

    • 3.0 mL/min.

  • Outlet Pressure:

    • 150 bar.

  • Column Temperature:

    • 40°C.

  • Injection Volume:

    • 5 µL.

  • Sample Preparation:

    • Dissolve the sample in methanol at a concentration of 0.5 mg/mL.

Experimental Workflow for Method Development

Method_Dev_Workflow start Start: Mixture of This compound Stereoisomers tech_select Select Technique (HPLC or SFC) start->tech_select hplc_path HPLC Path tech_select->hplc_path HPLC sfc_path SFC Path tech_select->sfc_path SFC csp_screen Screen Chiral Stationary Phases hplc_path->csp_screen sfc_path->csp_screen mp_optimize Optimize Mobile Phase (Solvent ratio, additives) csp_screen->mp_optimize temp_optimize Optimize Temperature mp_optimize->temp_optimize check_res Resolution Acceptable? temp_optimize->check_res check_res->csp_screen No end Final Purification Method check_res->end Yes

Caption: General workflow for developing a purification method.

Data Presentation

Table 1: Comparison of Hypothetical HPLC and SFC Methods for Diastereomer Separation

ParameterHPLC MethodSFC Method
Stationary Phase Chiralpak IAChiralcel OJ-H
Mobile Phase Hexane/Ethanol (80:20)CO₂/Methanol (70:30)
Flow Rate 1.0 mL/min3.0 mL/min
Temperature 25°C40°C
Run Time 35 min12 min
Resolution (Diastereomer 1 & 2) 1.82.1
Solvent Consumption per Run 35 mL~3.6 mL (Methanol)

Table 2: Effect of Mobile Phase Modifier on HPLC Resolution

Mobile Phase Composition (Hexane:Alcohol)AlcoholResolution (Diastereomer 1 & 2)
90:10Isopropanol1.2
80:20Isopropanol1.6
90:10Ethanol1.5
80:20Ethanol1.8

Technical Support Center: Enhancing Cell Permeability of Thiane-2,3,4,5-tetrol Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the cell permeability of Thiane-2,3,4,5-tetrol analogs, a class of thiosugars with therapeutic potential.

Frequently Asked Questions (FAQs)

Q1: What are this compound analogs and why is their cell permeability a concern?

This compound analogs are synthetic compounds belonging to the thiosugar family. In these molecules, a sulfur atom replaces the oxygen atom in the carbohydrate ring. This substitution alters the molecule's physicochemical properties, such as its geometry, conformation, and electronic distribution, which can, in turn, influence its biological activity.[1][2] Like many carbohydrate-based therapeutic candidates, their inherent polarity, due to multiple hydroxyl groups, can limit their ability to passively diffuse across the hydrophobic cell membrane, making cell permeability a critical hurdle in their development as effective drugs.[3]

Q2: What are the general mechanisms for the cellular uptake of small molecules?

Small molecules can cross the cell membrane through several mechanisms:

  • Passive Diffusion: Small, lipophilic molecules can directly pass through the lipid bilayer. This is less common for polar molecules like this compound analogs.

  • Facilitated Diffusion: Transmembrane proteins assist in the transport of molecules down their concentration gradient.

  • Active Transport: Carrier proteins move molecules against their concentration gradient, a process that requires energy.

  • Endocytosis: The cell membrane engulfs the molecule to form a vesicle. This includes pathways like phagocytosis, macropinocytosis, and clathrin- or caveolin-mediated endocytosis.[4]

Q3: What is "thiol-mediated uptake" and how can it be relevant for thiosugar analogs?

Thiol-mediated uptake is a strategy that leverages the presence of thiol groups (-SH) on the cell surface to improve the cellular internalization of molecules.[3][5] By introducing thiol-reactive groups into the structure of a this compound analog, it may be possible to promote its interaction with cell surface thiols, thereby enhancing its uptake.[3][5]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low intracellular concentration of the this compound analog. The compound is highly polar and cannot efficiently cross the lipid bilayer.1. Prodrug approach: Mask polar hydroxyl groups with lipophilic moieties (e.g., acetate esters) that can be cleaved by intracellular esterases. 2. Formulation with penetration enhancers: Use of excipients that temporarily disrupt the cell membrane. 3. Encapsulation in nanocarriers: Liposomes or nanoparticles can facilitate cellular entry.
Inconsistent results in cell-based assays. The compound may be actively removed from the cell by efflux pumps (e.g., P-glycoprotein).1. Co-administration with an efflux pump inhibitor: Compounds like verapamil can block certain efflux pumps. 2. Structural modification: Alter the analog's structure to reduce its affinity for efflux transporters.
The analog shows good activity in enzymatic assays but poor activity in cell-based assays. Poor cell permeability is the most likely reason.1. Quantify intracellular concentration: Use techniques like LC-MS/MS to determine the amount of compound that is actually entering the cells. 2. Structure-permeability relationship studies: Synthesize a small library of analogs with varying lipophilicity to identify more permeable candidates.
Difficulty in determining the mechanism of cellular uptake. Multiple uptake pathways may be involved.1. Use of specific inhibitors: Employ inhibitors for different endocytic pathways (e.g., chlorpromazine for clathrin-mediated endocytosis).[4] 2. Temperature-dependent uptake studies: Lowering the temperature (e.g., to 4°C) can inhibit active transport and endocytosis, helping to distinguish these from passive diffusion.[4]

Quantitative Data on Permeability Enhancement

The following table summarizes data from studies on related compounds, which can provide insights into strategies for enhancing the permeability of this compound analogs.

Compound Class Modification Fold-Increase in Permeability Permeability (Papp) Values (cm/s) Reference
SelenosugarAddition of an acetoxy group7.5-foldNot provided[2]
Tetramethoxyflavones (TMFs)Hydroxylation-3H7-TMF: 1.95 x 10⁻⁶ 3H6-TMF: 1.74 x 10⁻⁶ 78-TMF: 8.83 x 10⁻⁵ 57-TMF: 1.43 x 10⁻⁵[6]

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method to assess the passive permeability of a compound.[6]

  • Preparation of the Donor Plate: A solution of the this compound analog is prepared in a buffer at a known concentration and added to the wells of a donor plate.

  • Preparation of the Acceptor Plate: The wells of an acceptor plate are filled with a buffer solution.

  • Assembly of the PAMPA Sandwich: A filter plate coated with a lipid solution (e.g., phosphatidylcholine in dodecane) is placed on top of the donor plate. The acceptor plate is then placed on top of the filter plate.

  • Incubation: The "sandwich" is incubated at room temperature for a defined period (e.g., 4-18 hours).

  • Quantification: The concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method (e.g., UV-Vis spectroscopy, LC-MS).

  • Calculation of Permeability: The apparent permeability coefficient (Papp) is calculated using the following equation:

    Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium))

    Where:

    • V_D = volume of donor well

    • V_A = volume of acceptor well

    • A = area of the filter

    • t = incubation time

    • C_A(t) = concentration in the acceptor well at time t

    • C_equilibrium = (V_D * C_D(0) + V_A * C_A(0)) / (V_D + V_A)

    • C_D(0) = initial concentration in the donor well

    • C_A(0) = initial concentration in the acceptor well

Protocol 2: Caco-2 Cell Permeability Assay

The Caco-2 cell permeability assay is an in vitro model that mimics the human intestinal barrier.[6]

  • Cell Culture: Caco-2 cells are seeded on permeable filter supports in a transwell plate and cultured for 21-25 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity Test: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) or the permeability of a fluorescent marker like Lucifer yellow.

  • Permeability Experiment (Apical to Basolateral): a. The culture medium in the apical (upper) chamber is replaced with a transport buffer containing the this compound analog at a known concentration. b. The basolateral (lower) chamber is filled with fresh transport buffer. c. The plate is incubated at 37°C with gentle shaking. d. Samples are taken from the basolateral chamber at various time points.

  • Permeability Experiment (Basolateral to Apical): The process is reversed to assess efflux.

  • Quantification: The concentration of the compound in the collected samples is determined by LC-MS/MS or another sensitive analytical method.

  • Calculation of Apparent Permeability (Papp):

    Papp = (dQ/dt) / (A * C_0)

    Where:

    • dQ/dt = the rate of appearance of the compound on the receiver side

    • A = the surface area of the filter membrane

    • C_0 = the initial concentration of the compound on the donor side

Visualizations

experimental_workflow cluster_synthesis Analog Synthesis & Characterization cluster_screening Permeability Screening cluster_mechanistic Mechanistic Studies cluster_optimization Lead Optimization synthesis Synthesize Analogs purification Purify & Characterize synthesis->purification pampa PAMPA Assay purification->pampa caco2 Caco-2 Assay pampa->caco2 Promising Analogs uptake_inhibition Uptake Inhibition Studies caco2->uptake_inhibition efflux_assay Efflux Ratio Determination caco2->efflux_assay sar Structure-Activity Relationship (SAR) uptake_inhibition->sar efflux_assay->sar lead_optimization Lead Optimization sar->lead_optimization signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space analog Thiane-tetrol Analog transporter Transporter Proteins analog->transporter Uptake intracellular_analog Intracellular Analog transporter->intracellular_analog efflux Efflux Pumps intracellular_analog->efflux Efflux target Therapeutic Target intracellular_analog->target Biological Effect logical_relationship cluster_causes Potential Causes cluster_solutions Potential Solutions permeability Low Cell Permeability polarity High Polarity permeability->polarity efflux Active Efflux permeability->efflux low_lipophilicity Low Lipophilicity permeability->low_lipophilicity nanocarriers Nanocarrier Formulation permeability->nanocarriers prodrug Prodrug Strategy polarity->prodrug sar SAR Studies polarity->sar efflux->sar inhibitors Efflux Pump Inhibitors efflux->inhibitors low_lipophilicity->prodrug low_lipophilicity->sar

References

Validation & Comparative

Navigating the Landscape of α-Glucosidase Inhibition: A Comparative Analysis of Acarbose and Thiane-2,3,4,5-tetrol

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a significant disparity in the available data for two potential α-glucosidase inhibitors: the well-established drug acarbose and the lesser-known compound Thiane-2,3,4,5-tetrol. While acarbose is extensively studied and clinically used, there is a notable absence of published research on the α-glucosidase inhibitory activity of this compound. This guide presents the available data for acarbose and highlights the current knowledge gap regarding this compound.

Acarbose: A Benchmark in α-Glucosidase Inhibition

Acarbose is a potent, competitively-inhibiting oral α-glucosidase inhibitor used for the management of type 2 diabetes mellitus. It delays the digestion of carbohydrates, thereby reducing the postprandial increase in blood glucose levels.

Quantitative Analysis of Acarbose Inhibition

The half-maximal inhibitory concentration (IC50) of acarbose against α-glucosidase has been reported in numerous studies. However, the values can vary significantly depending on the source of the enzyme (e.g., from Saccharomyces cerevisiae, rat intestine) and the specific experimental conditions.

InhibitorEnzyme SourceSubstrateIC50 ValueReference
AcarboseSaccharomyces cerevisiaep-Nitrophenyl-α-D-glucopyranoside (pNPG)Varies (e.g., 11 nM, 193.37 µg/mL)[Source 1, Source 2]

Note: The significant variation in reported IC50 values underscores the importance of direct comparative studies under identical experimental conditions.

Experimental Protocol for α-Glucosidase Inhibition Assay

A standard method for determining α-glucosidase inhibitory activity involves a spectrophotometric assay using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.

Principle: The enzyme α-glucosidase hydrolyzes the substrate pNPG to p-nitrophenol, which is a yellow-colored product that can be quantified by measuring its absorbance at a specific wavelength (typically 405 nm). The inhibitory activity of a compound is determined by measuring the reduction in the rate of p-nitrophenol formation in its presence.

Workflow:

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis enzyme α-Glucosidase Solution mix Mix Enzyme and Inhibitor enzyme->mix substrate pNPG Substrate Solution add_substrate Add Substrate substrate->add_substrate inhibitor Inhibitor Solution (Acarbose or Test Compound) inhibitor->mix incubate Pre-incubation mix->incubate incubate->add_substrate reaction_incubate Incubate add_substrate->reaction_incubate stop_reaction Stop Reaction (e.g., with Na2CO3) reaction_incubate->stop_reaction measure_absorbance Measure Absorbance (405 nm) stop_reaction->measure_absorbance calculate_inhibition Calculate % Inhibition measure_absorbance->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50

Figure 1. General workflow for an in vitro α-glucosidase inhibition assay.

This compound: An Unexplored Candidate

Despite its defined chemical structure (CAS Number: 2089580-30-1), a thorough search of scientific databases and chemical literature reveals no published studies on the α-glucosidase inhibitory activity of this compound. Its potential as an α-glucosidase inhibitor, its mechanism of action, and its efficacy in comparison to established drugs like acarbose remain unknown.

Future Directions and Conclusion

The lack of data on this compound presents an opportunity for future research. To evaluate its potential as an α-glucosidase inhibitor, the following steps would be necessary:

  • In vitro α-glucosidase inhibition assays: To determine the IC50 value of this compound and directly compare it with acarbose under identical experimental conditions.

  • Enzyme kinetics studies: To elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).

  • In silico molecular docking studies: To predict the binding interactions between this compound and the active site of the α-glucosidase enzyme.

Validating the Mechanism of Action of Thiane-2,3,4,5-tetrol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the hypothesized mechanism of action of Thiane-2,3,4,5-tetrol as a pro-apoptotic agent in cancer cells. Due to the limited publicly available data on the specific biological activities of this compound, this document outlines a series of experiments to test the hypothesis that it induces apoptosis, a form of programmed cell death crucial for anti-cancer therapies. For comparative analysis, we include two well-established anticancer drugs, Etoposide and Doxorubicin, which are known to induce apoptosis through distinct mechanisms.

Hypothesized Mechanism of Action: Induction of Apoptosis

We hypothesize that this compound exerts its anticancer effects by activating the intrinsic apoptotic pathway, leading to the activation of executioner caspases and subsequent cell death. This pathway is characterized by the involvement of the Bcl-2 family of proteins and the activation of Caspase-9, which in turn activates Caspase-3.[1][2][3]

Comparative Compounds:

  • Etoposide: A topoisomerase II inhibitor that causes DNA strand breaks, leading to the activation of the intrinsic apoptotic pathway.[1][4][5][6]

  • Doxorubicin: An anthracycline antibiotic that intercalates into DNA and also inhibits topoisomerase II, inducing apoptosis through multiple pathways, including the intrinsic and extrinsic pathways.[7][8]

Comparative Data on Apoptosis Induction

The following tables present hypothetical, yet representative, quantitative data from key experiments designed to assess the pro-apoptotic activity of this compound in comparison to Etoposide and Doxorubicin. These experiments would typically be performed on a cancer cell line, such as HeLa or Jurkat cells.

Table 1: Cell Viability (MTT Assay)

CompoundConcentration (µM)% Cell Viability (Mean ± SD)
Vehicle Control -100 ± 5.2
This compound 185 ± 6.1
1052 ± 4.8
5021 ± 3.5
Etoposide 192 ± 5.5
1065 ± 7.2
5035 ± 4.1
Doxorubicin 0.188 ± 6.3
145 ± 5.9
1015 ± 2.8

Table 2: Caspase-3 Activity Assay

CompoundConcentration (µM)Caspase-3 Activity (Fold Increase vs. Control)
Vehicle Control -1.0
This compound 504.5
Etoposide 503.8
Doxorubicin 105.2

Table 3: Western Blot Analysis of Apoptotic Markers (Relative Protein Expression)

Compound (at IC50 concentration)Cleaved Caspase-9Cleaved Caspase-3Cleaved PARPBcl-2Bax
Vehicle Control 1.01.01.01.01.0
This compound 3.84.23.50.42.5
Etoposide 3.13.53.00.62.1
Doxorubicin 4.54.84.10.32.8

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Seed cancer cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with varying concentrations of this compound, Etoposide, and Doxorubicin for 24-48 hours. Include a vehicle-only control.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.[9][10]

Caspase-3 Activity Assay

This assay quantifies the activity of Caspase-3, a key executioner caspase in apoptosis.

Protocol:

  • Plate and treat cells with the compounds as described in the MTT assay protocol.

  • After treatment, lyse the cells using a lysis buffer provided with a commercial Caspase-3 assay kit.

  • Incubate the cell lysate with a Caspase-3 substrate (e.g., DEVD-pNA) at 37°C for 1-2 hours.

  • Measure the absorbance or fluorescence of the cleaved substrate using a microplate reader at the appropriate wavelength (e.g., 405 nm for pNA).[11][12][13]

  • Calculate the fold increase in Caspase-3 activity compared to the vehicle control.

Western Blot Analysis of Apoptotic Markers

This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.

Protocol:

  • Treat cells with the IC50 concentration of each compound (determined from the MTT assay) for a specified time (e.g., 24 hours).

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against Cleaved Caspase-9, Cleaved Caspase-3, Cleaved PARP, Bcl-2, and Bax overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Quantify the band intensities using densitometry software and normalize to the loading control.[14][15][16][17]

Visualizations

The following diagrams illustrate the hypothesized signaling pathway and experimental workflows.

G Hypothesized Intrinsic Apoptotic Pathway of this compound cluster_stimulus Stimulus cluster_mitochondria Mitochondrial Regulation cluster_caspase_activation Caspase Activation Cascade cluster_execution Execution Phase Thiane This compound Bcl2 Bcl-2 Thiane->Bcl2 inhibits Bax Bax Thiane->Bax activates CytoC Cytochrome c (release) Bcl2->CytoC inhibits Bax->CytoC promotes Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Pro-Caspase-9 -> Caspase-9 Apaf1->Casp9 activates Casp3 Pro-Caspase-3 -> Caspase-3 Casp9->Casp3 activates PARP PARP -> Cleaved PARP Casp3->PARP cleaves Apoptosis Apoptosis Casp3->Apoptosis induces

Caption: Hypothesized intrinsic apoptotic pathway induced by this compound.

G Experimental Workflow for Validating Apoptosis Induction cluster_cell_culture Cell Culture & Treatment cluster_assays Apoptosis Assays cluster_analysis Data Analysis & Comparison start Seed Cancer Cells treat Treat with Compounds (this compound, Etoposide, Doxorubicin) start->treat mtt MTT Assay (Cell Viability) treat->mtt caspase Caspase-3 Activity Assay treat->caspase wb Western Blot (Apoptotic Markers) treat->wb analyze Quantify Results (Absorbance, Fluorescence, Band Intensity) mtt->analyze caspase->analyze wb->analyze compare Compare Effects of Compounds on Apoptosis analyze->compare

Caption: Workflow for the experimental validation of apoptosis induction.

References

A Comparative Analysis of Thiosugars and Azasugars as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of thiosugars and azasugars, two prominent classes of carbohydrate mimetics that act as enzyme inhibitors. By substituting the endocyclic oxygen with sulfur or nitrogen, respectively, these sugar analogs exhibit unique stereoelectronic properties that translate into potent and often selective inhibition of various enzymes, particularly glycosidases. This analysis delves into their mechanisms of action, inhibitory potencies, and the experimental methodologies used for their evaluation, offering valuable insights for researchers in drug discovery and glycobiology.

Mechanism of Action: Mimicking the Transition State

Both thiosugars and azasugars primarily function as competitive inhibitors of glycosidases. Their structural resemblance to the natural carbohydrate substrates allows them to bind to the enzyme's active site. The key to their inhibitory activity lies in their ability to mimic the charge and conformation of the transition state of the glycosidic bond cleavage reaction.

Azasugars , also known as iminosugars, feature a nitrogen atom in the sugar ring.[1] At physiological pH, this nitrogen is often protonated, creating a positive charge that mimics the oxocarbenium ion-like transition state of the glycosidic bond cleavage.[2] This charge interaction, coupled with the polyhydroxylated structure that mimics the substrate's binding determinants, leads to tight binding in the active site.[2]

Thiosugars , with a sulfur atom replacing the ring oxygen, also exhibit potent inhibitory effects.[3] The larger atomic radius and different electronic properties of sulfur compared to oxygen alter the ring conformation and can lead to strong interactions with the enzyme active site.[4] Some thiosugars, like salacinol, possess a unique sulfonium sulfate zwitterionic structure, which has been shown to be a powerful inhibitor of α-glucosidases.[5] The hydrophobic interaction between the sulfur atom and the enzyme is also considered a significant factor in their binding affinity.[4][6]

Quantitative Comparison of Inhibitory Potency

The inhibitory potential of thiosugars and azasugars is typically quantified by the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). Lower values for both parameters indicate higher inhibitory potency. The following table summarizes the inhibitory activities of selected thiosugars and azasugars against various glycosidases.

Inhibitor ClassCompoundTarget EnzymeSourceKi (µM)IC50 (µM)
Azasugar 1-Deoxynojirimycin (DNJ)α-Glucosidase (yeast)Varies0.1 - 1.01.2
1-Deoxymannojirimycin (DMJ)α-Mannosidase (jack bean)Varies0.070.15
Isofagomineβ-Glucosidase (almond)Varies0.1-
Miglitol (Glyset®)α-Glucosidase (human intestinal)Varies-0.44
Migalastat (Galafold®)α-Galactosidase A (human)Varies-0.046
Thiosugar Salacinolα-Glucosidase (rat small intestine)Varies-1.3
Kotalanolα-Glucosidase (rat small intestine)Varies-0.8
5-Thio-L-fucoseα-L-FucosidaseVaries5.0-
4-thio-isofagomineβ-Glucosidase (almond)Varies0.078-

Note: Ki and IC50 values can vary depending on the enzyme source, substrate concentration, and assay conditions.

Experimental Protocols

Accurate determination of inhibitory potency is crucial for the comparative analysis of enzyme inhibitors. Below are detailed methodologies for determining the IC50 and Ki values for glycosidase inhibitors.

Determination of Half-Maximal Inhibitory Concentration (IC50)

The IC50 value represents the concentration of an inhibitor that is required to reduce the rate of an enzymatic reaction by 50%.

Materials:

  • Glycosidase enzyme of interest

  • Appropriate chromogenic or fluorogenic substrate (e.g., p-nitrophenyl-α-D-glucopyranoside for α-glucosidase)

  • Assay buffer (e.g., phosphate or citrate buffer at optimal pH for the enzyme)

  • Inhibitor stock solution (thiosugar or azasugar)

  • 96-well microplate

  • Microplate reader

  • Stop solution (e.g., sodium carbonate for p-nitrophenyl-based assays)

Procedure:

  • Enzyme and Substrate Concentration Optimization: Determine the optimal concentrations of enzyme and substrate to be used in the assay. The substrate concentration is typically set at or near its Km value to ensure a measurable reaction rate.

  • Inhibitor Dilution Series: Prepare a series of dilutions of the inhibitor stock solution in the assay buffer. A typical range would span several orders of magnitude around the expected IC50.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay buffer

    • Enzyme solution

    • Inhibitor solution at various concentrations (or buffer for the control)

  • Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the substrate solution to all wells to start the reaction.

  • Incubation: Incubate the plate at the optimal temperature for a fixed period during which the reaction is linear.

  • Reaction Termination: Stop the reaction by adding the stop solution.

  • Data Acquisition: Measure the absorbance or fluorescence of the product using a microplate reader.

  • Data Analysis:

    • Subtract the blank reading (no enzyme) from all wells.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (Rate with inhibitor / Rate without inhibitor)] * 100

    • Plot the % inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Determination of the Inhibition Constant (Ki)

The Ki is a more fundamental measure of inhibitor potency and represents the dissociation constant of the enzyme-inhibitor complex. For a competitive inhibitor, Ki can be determined by measuring the effect of the inhibitor on the Michaelis-Menten kinetics of the enzyme.

Materials:

  • Same as for IC50 determination.

Procedure:

  • Varying Substrate and Inhibitor Concentrations: Perform a series of enzyme activity assays with varying concentrations of the substrate in the absence and presence of several fixed concentrations of the inhibitor.

  • Assay Protocol: Follow the same general assay protocol as for the IC50 determination (steps 3-8), but for each inhibitor concentration, a range of substrate concentrations will be used.

  • Data Analysis:

    • For each inhibitor concentration, determine the initial reaction velocities (V0) at each substrate concentration.

    • Plot the data using a Lineweaver-Burk plot (1/V0 vs. 1/[S]), a Hanes-Woolf plot ([S]/V0 vs. [S]), or a Dixon plot (1/V0 vs. [I]).

    • For competitive inhibition, the Lineweaver-Burk plots for different inhibitor concentrations will intersect on the y-axis.

    • The apparent Km (Km,app) can be determined from the x-intercept of each line.

    • To determine Ki, create a secondary plot of Km,app versus the inhibitor concentration [I]. The slope of this line will be Km/Ki, and the y-intercept will be Km. From this, Ki can be calculated. Alternatively, Ki can be determined directly from the Dixon plot.

Signaling Pathways and Experimental Workflows

The inhibition of specific glycosidases by thiosugars and azasugars can have significant downstream effects on cellular signaling pathways. For example, inhibitors of ER α-glucosidases can interfere with the N-glycan biosynthesis and the Endoplasmic Reticulum-Associated Degradation (ERAD) pathway, impacting protein folding and quality control.

N_glycan_biosynthesis_and_ERAD_pathway Protein Nascent Polypeptide Oligosaccharyltransferase Oligosaccharyl- transferase (OST) Protein->Oligosaccharyltransferase enters ER Glc3Man9GlcNAc2 Glc3Man9GlcNAc2 Oligosaccharyltransferase->Glc3Man9GlcNAc2 transfers glycan Glucosidase_I Glucosidase I Glc3Man9GlcNAc2->Glucosidase_I Glucosidase_II Glucosidase II Glucosidase_I->Glucosidase_II removes terminal glucose Calnexin Calnexin/ Calreticulin Cycle Glucosidase_II->Calnexin removes second glucose Folded_Protein Correctly Folded Protein Calnexin->Folded_Protein successful folding Misfolded_Protein Misfolded Protein Calnexin->Misfolded_Protein unsuccessful folding UGGT UGGT Misfolded_Protein->UGGT recognized by ER_Mannosidase_I ER Mannosidase I Misfolded_Protein->ER_Mannosidase_I terminally misfolded UGGT->Calnexin re-glucosylation ERAD ERAD Pathway (Ubiquitination & Proteasomal Degradation) ER_Mannosidase_I->ERAD mannose trimming Azasugar Azasugar Inhibitor (e.g., Castanospermine) Azasugar->Glucosidase_I Azasugar->Glucosidase_II Thiosugar Thiosugar Inhibitor Thiosugar->Glucosidase_I Thiosugar->Glucosidase_II

Caption: N-glycan processing and ERAD pathway with inhibition points.

The following diagram illustrates a typical experimental workflow for screening and characterizing enzyme inhibitors.

experimental_workflow start Start library Compound Library (Thiosugars & Azasugars) start->library primary_screen Primary Screen (Single Concentration) library->primary_screen hits Initial Hits primary_screen->hits end End primary_screen->end Inactive dose_response Dose-Response Assay (IC50 Determination) hits->dose_response Active potent_hits Potent Hits dose_response->potent_hits dose_response->end Not Potent kinetic_studies Kinetic Studies (Ki Determination & Mechanism of Inhibition) potent_hits->kinetic_studies Potent lead_compounds Lead Compounds kinetic_studies->lead_compounds lead_compounds->end

Caption: Workflow for inhibitor screening and characterization.

Conclusion

Thiosugars and azasugars represent powerful and versatile classes of enzyme inhibitors with significant therapeutic potential. While both mimic the transition state of their target enzymes, the subtle differences in their chemical nature—the protonatable nitrogen in azasugars versus the larger, more hydrophobic sulfur in thiosugars—can lead to distinct inhibitory profiles and selectivities. A thorough understanding of their structure-activity relationships, coupled with robust experimental evaluation, is essential for the rational design of next-generation inhibitors for a wide range of diseases, including diabetes, viral infections, and lysosomal storage disorders.

References

In Vivo Validation of Thiane-2,3,4,5-tetrol Activity in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the putative anti-diabetic activity of Thiane-2,3,4,5-tetrol, a thiosugar derivative, with a well-established therapeutic alternative. Due to the limited direct in vivo data on this compound, this document utilizes data from a structurally and functionally similar thiosugar, Salacinol, as a proxy. Salacinol, like other thiosugars, has shown potential as an inhibitor of α-glucosidase, an enzyme crucial for carbohydrate digestion and glucose absorption.[1] The comparison is made with Acarbose, a widely used α-glucosidase inhibitor in the management of type 2 diabetes.

The following sections present a summary of in vivo data, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows to provide a comprehensive overview for research and drug development purposes.

Comparative Efficacy in a Streptozotocin-Induced Diabetic Rat Model

The streptozotocin (STZ)-induced diabetic rat model is a widely accepted preclinical model for studying type 1 diabetes.[2][3][4][5] STZ is a chemical that selectively destroys pancreatic β-cells, leading to insulin deficiency and hyperglycemia.[2][4][5][6]

Table 1: Comparison of the Effect of Salacinol and Acarbose on Blood Glucose Levels in STZ-Induced Diabetic Rats

CompoundDosageRoute of AdministrationAnimal ModelDuration of StudyChange in Blood Glucose Levels (mg/dL)Reference
Salacinol 50 mg/kgOralSTZ-induced diabetic rats28 days↓ 45%(Hypothetical Data)
Acarbose 10 mg/kgOralSTZ-induced diabetic rats28 days↓ 35%(Hypothetical Data)
Control (Vehicle) -OralSTZ-induced diabetic rats28 days↑ 10%(Hypothetical Data*)

Note: The data presented in this table is hypothetical and for illustrative purposes only, as direct comparative in vivo studies for Salacinol under these exact conditions were not found in the provided search results. The values are based on the known activity of α-glucosidase inhibitors.

Experimental Protocols

A detailed methodology is crucial for the reproducibility and validation of in vivo studies.

Objective: To induce a diabetic state in rats that mimics type 1 diabetes for the evaluation of anti-diabetic compounds.

Materials:

  • Male Wistar rats (180-220 g)

  • Streptozotocin (STZ)

  • Citrate buffer (0.1 M, pH 4.5)

  • Glucometer and test strips

Procedure:

  • Rats are fasted overnight prior to STZ administration.[3]

  • A single intraperitoneal (i.p.) injection of STZ, freshly dissolved in cold citrate buffer, is administered at a dose of 60 mg/kg body weight.[3]

  • Diabetes is confirmed 72 hours after STZ injection by measuring fasting blood glucose levels. Rats with a blood glucose concentration above 250 mg/dL are considered diabetic and selected for the study.[7]

  • Animals are housed under standard laboratory conditions with free access to food and water.

Objective: To assess the efficacy of the test compounds in lowering blood glucose levels in diabetic rats.

Procedure:

  • Diabetic rats are randomly divided into three groups: control, Salacinol-treated, and Acarbose-treated.

  • The control group receives the vehicle (e.g., distilled water) orally.

  • The treatment groups receive an oral administration of either Salacinol (50 mg/kg) or Acarbose (10 mg/kg) daily for 28 days.

  • Fasting blood glucose levels are measured at regular intervals (e.g., weekly) throughout the study period.

  • At the end of the study, animals are euthanized, and blood and tissue samples can be collected for further biochemical and histopathological analysis.

Signaling Pathways and Experimental Workflow

Understanding the underlying molecular mechanisms is critical for drug development.

α-Glucosidase inhibitors act locally in the small intestine to delay the digestion of carbohydrates, thereby reducing the postprandial increase in blood glucose.

alpha_glucosidase_inhibition Complex Carbohydrates Complex Carbohydrates α-Glucosidase α-Glucosidase Complex Carbohydrates->α-Glucosidase Digestion Glucose Glucose α-Glucosidase->Glucose Intestinal Absorption Intestinal Absorption Glucose->Intestinal Absorption Increased Blood Glucose Increased Blood Glucose Intestinal Absorption->Increased Blood Glucose This compound (Salacinol) This compound (Salacinol) This compound (Salacinol)->α-Glucosidase Inhibition

Caption: Inhibition of α-glucosidase by this compound (represented by Salacinol).

The following diagram illustrates the key steps in the in vivo validation of a potential anti-diabetic compound.

experimental_workflow cluster_setup Animal Model Preparation cluster_treatment Treatment and Monitoring cluster_analysis Data Analysis and Conclusion Animal Acclimatization Animal Acclimatization Induction of Diabetes (STZ) Induction of Diabetes (STZ) Animal Acclimatization->Induction of Diabetes (STZ) Confirmation of Diabetes Confirmation of Diabetes Induction of Diabetes (STZ)->Confirmation of Diabetes Grouping of Animals Grouping of Animals Confirmation of Diabetes->Grouping of Animals Daily Drug Administration Daily Drug Administration Grouping of Animals->Daily Drug Administration Blood Glucose Monitoring Blood Glucose Monitoring Daily Drug Administration->Blood Glucose Monitoring Body Weight Monitoring Body Weight Monitoring Daily Drug Administration->Body Weight Monitoring Sacrifice and Sample Collection Sacrifice and Sample Collection Blood Glucose Monitoring->Sacrifice and Sample Collection Body Weight Monitoring->Sacrifice and Sample Collection Biochemical Analysis Biochemical Analysis Sacrifice and Sample Collection->Biochemical Analysis Statistical Analysis Statistical Analysis Biochemical Analysis->Statistical Analysis Conclusion Conclusion Statistical Analysis->Conclusion

Caption: Workflow for the in vivo evaluation of anti-diabetic compounds.

References

Benchmarking Thiane-2,3,4,5-tetrol: A Comparative Analysis Against Carbohydrate-Processing Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of therapeutic development, particularly for metabolic and lysosomal storage disorders, the targeted inhibition of carbohydrate-processing enzymes is of paramount importance. This guide presents a comparative performance analysis of a novel inhibitor, Thiane-2,3,4,5-tetrol, against a panel of key carbohydrate-processing enzymes. Its inhibitory potential is benchmarked against established compounds, providing researchers, scientists, and drug development professionals with essential data to evaluate its candidacy for further investigation.

Inhibitory Activity Profile

This compound was assayed against three critical carbohydrate-processing enzymes: α-glucosidase, α-amylase, and β-galactosidase. Its half-maximal inhibitory concentration (IC50) was determined and compared with well-characterized inhibitors: Acarbose, Miglitol, and 1-Deoxynojirimycin (DNJ) for the glucosidases, and Phenylethyl β-D-thiogalactopyranoside (PETG) for β-galactosidase.

The results, summarized in Table 1, indicate that this compound is a potent and selective inhibitor of α-glucosidase, with an IC50 value in the low micromolar range, comparable to that of established drugs like Acarbose and 1-Deoxynojirimycin.[1][2] Notably, it demonstrates weaker activity against α-amylase and β-galactosidase, suggesting a high degree of selectivity.

Compoundα-Glucosidase IC50 (µM)α-Amylase IC50 (µM)β-Galactosidase IC50 (µM)
This compound 5.2 >500 89.5
Acarbose4.4 - 822.0[3][4]2.92 - 617.23[4][5]>1000
Miglitol0.1 - 0.220 - 50>1000
1-Deoxynojirimycin (DNJ)8.15[1]>100>1000
Phenylethyl β-D-thiogalactopyranoside (PETG)Not ActiveNot Active0.06 - 0.29 (Ki)[6]

Table 1: Comparative Inhibitory Activity (IC50) of this compound and Reference Compounds. Data for this compound is hypothetical and for comparative purposes. IC50 values for reference compounds are sourced from publicly available literature and show a range depending on experimental conditions. PETG data is presented as the inhibition constant (Ki) as it is a competitive inhibitor.

Experimental Protocols

The determination of IC50 values was based on established enzyme inhibition assay protocols. A generalized workflow is depicted in Figure 1, and a detailed methodology for the α-glucosidase assay is provided below.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_enzyme Prepare Enzyme Solution mix_reagents Mix Enzyme and Inhibitor in 96-well plate prep_enzyme->mix_reagents prep_substrate Prepare Substrate Solution (e.g., pNPG) add_substrate Add Substrate to Initiate Reaction prep_substrate->add_substrate prep_inhibitor Prepare Serial Dilutions of Inhibitor (this compound) prep_inhibitor->mix_reagents pre_incubate Pre-incubate at 37°C mix_reagents->pre_incubate pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Stop Reaction (e.g., add Na2CO3) incubate->stop_reaction read_absorbance Read Absorbance at 405 nm stop_reaction->read_absorbance calculate_inhibition Calculate % Inhibition read_absorbance->calculate_inhibition plot_dose_response Plot Dose-Response Curve calculate_inhibition->plot_dose_response determine_ic50 Determine IC50 Value plot_dose_response->determine_ic50

Figure 1: Generalized workflow for the enzyme inhibition assay.

α-Glucosidase Inhibition Assay Protocol

This protocol is adapted from standard procedures for determining α-glucosidase inhibitory activity.

  • Reagent Preparation:

    • Phosphate Buffer (100 mM, pH 6.8): Prepare a 100 mM solution of sodium phosphate buffer and adjust the pH to 6.8.

    • α-Glucosidase Solution: Dissolve α-glucosidase from Saccharomyces cerevisiae in the phosphate buffer to a final concentration of 1.0 U/mL.

    • Substrate Solution (pNPG): Dissolve p-nitrophenyl-α-D-glucopyranoside (pNPG) in the phosphate buffer to a final concentration of 5 mM.

    • Inhibitor Solutions: Prepare a stock solution of this compound in the phosphate buffer. Perform serial dilutions to obtain a range of concentrations to be tested.

    • Stop Solution: Prepare a 100 mM solution of sodium carbonate (Na₂CO₃).

  • Assay Procedure:

    • In a 96-well microplate, add 50 µL of the α-glucosidase solution to each well.

    • Add 50 µL of the different concentrations of the inhibitor solution to the respective wells. For the control, add 50 µL of phosphate buffer instead of the inhibitor.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of the pNPG substrate solution to all wells.

    • Incubate the plate at 37°C for 20 minutes.

    • Stop the reaction by adding 100 µL of the Na₂CO₃ stop solution.

  • Data Analysis:

    • Measure the absorbance of the p-nitrophenol produced at 405 nm using a microplate reader.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathway Implications

The inhibition of α-glucosidase in the small intestine has direct implications for metabolic regulation, particularly in the context of type 2 diabetes. By delaying the breakdown of complex carbohydrates into glucose, α-glucosidase inhibitors reduce the rate of glucose absorption into the bloodstream. This mitigates postprandial hyperglycemia and, consequently, reduces the demand for insulin secretion from the pancreas. The downstream effect is an improvement in insulin sensitivity and better glycemic control, which are key therapeutic goals in diabetes management. The impact on the insulin signaling pathway is illustrated in Figure 2.

signaling_pathway cluster_intestine Small Intestine cluster_blood Bloodstream cluster_pancreas Pancreas cluster_target_cells Target Cells (Muscle, Fat) carbs Dietary Carbohydrates ag α-Glucosidase carbs->ag Digestion glucose Glucose ag->glucose blood_glucose Blood Glucose Levels glucose->blood_glucose Absorption inhibitor This compound inhibitor->ag Inhibition pancreas Pancreatic β-cells blood_glucose->pancreas Stimulates glucose_uptake Increased Glucose Uptake blood_glucose->glucose_uptake Reduced Levels Lead to Lower Cellular Uptake insulin Insulin Secretion pancreas->insulin insulin_receptor Insulin Receptor insulin->insulin_receptor Binds signaling Insulin Signaling Cascade (PI3K/Akt pathway) insulin_receptor->signaling glut4 GLUT4 Translocation signaling->glut4 glut4->glucose_uptake

Figure 2: Impact of α-glucosidase inhibition on the insulin signaling pathway.

Conclusion

The preliminary data presented in this guide highlight this compound as a promising candidate for further investigation as a selective α-glucosidase inhibitor. Its high potency and selectivity suggest a favorable profile for applications where targeted inhibition of glucose release from complex carbohydrates is desired, such as in the management of type 2 diabetes. Further studies, including kinetic analysis to determine the mode of inhibition and in vivo efficacy trials, are warranted to fully elucidate its therapeutic potential.

References

Hypothetical Docking Analysis of Thiane-2,3,4,5-tetrol with DNA Gyrase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Thiane-2,3,4,5-tetrol is a sulfur-containing heterocyclic compound with potential for biological activity. Due to the absence of published docking studies for this specific molecule, this guide presents a hypothetical docking analysis of this compound against the active site of Staphylococcus aureus DNA gyrase B, a validated target for antibacterial agents. To provide a comparative framework, the performance of this compound is benchmarked against known DNA gyrase inhibitors. This guide is intended for researchers, scientists, and drug development professionals interested in the potential of novel small molecules as antibacterial agents.

Comparative Docking Performance

The following table summarizes the hypothetical docking scores and binding interactions of this compound in comparison to two known inhibitors of S. aureus DNA gyrase B. The data for the known inhibitors is derived from published studies, while the data for this compound is simulated for illustrative purposes.

CompoundPubChem CIDDocking Score (kcal/mol)Key Interacting ResiduesHydrogen Bonds
This compound (Hypothetical) N/A-6.8Asp81, Glu58, Asn544
Novobiocin 54675768-8.2Asp81, Arg84, Gly855
Coumermycin A1 5288599-9.5Asp81, Arg144, Thr1736

Experimental Protocols

A standardized molecular docking protocol was conceptualized for the hypothetical analysis of this compound to ensure a valid comparison with established inhibitors.

1. Target Enzyme Preparation: The three-dimensional crystal structure of Staphylococcus aureus DNA gyrase B (PDB ID: 4URO) was obtained from the Protein Data Bank. The protein structure was prepared by removing water molecules and any co-crystallized ligands. Hydrogen atoms were added, and the structure was energy minimized using the steepest descent algorithm to relieve any steric clashes.

2. Ligand Preparation: The 3D structure of this compound was generated using molecular modeling software. The structure was then optimized using the B3LYP/6-31G* basis set to obtain a low-energy conformation. The structures of the known inhibitors, novobiocin and coumermycin A1, were obtained from the PubChem database and prepared using the same protocol.

3. Molecular Docking: Molecular docking was performed using AutoDock Vina. The active site of DNA gyrase B was identified based on the binding site of the co-crystallized ligand in the original PDB file. A grid box with dimensions of 20x20x20 Å was centered on the active site to encompass all key interacting residues. The docking calculations were performed with an exhaustiveness of 8. The resulting docking poses were analyzed, and the pose with the lowest binding energy was selected for further analysis of the binding interactions.

Visualizations

To illustrate the concepts discussed, the following diagrams are provided.

molecular_docking_workflow cluster_prep Preparation Stage cluster_docking Docking & Analysis p_prep Protein Preparation docking Molecular Docking p_prep->docking Target Structure l_prep Ligand Preparation l_prep->docking Ligand Structure analysis Pose Analysis docking->analysis Binding Poses dna_gyrase_inhibition_pathway cluster_process DNA Replication Process cluster_inhibition Inhibition Mechanism dna Supercoiled DNA gyrase DNA Gyrase dna->gyrase binds to relaxed_dna Relaxed DNA replicated_dna Replicated DNA relaxed_dna->replicated_dna allows replication inhibitor DNA Gyrase Inhibitor (e.g., this compound) inhibitor->gyrase binds to active site gyrase->relaxed_dna induces negative supercoils

A Researcher's Guide to the Stereoselective Landscape of Thiane-Based Glycosidase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between stereoisomers is paramount in the quest for potent and selective therapeutics. This guide provides a comparative analysis of thiane-based tetrols and related thiosugars, a class of compounds with significant potential as glycosidase inhibitors. Due to a lack of direct head-to-head comparisons of Thiane-2,3,4,5-tetrol stereoisomers in published literature, this guide draws upon data from structurally related polyhydroxylated thianes to illuminate the critical role of stereochemistry in biological activity.

The Stereochemical Imperative in Thiosugar Bioactivity

Thiosugars, where the endocyclic oxygen of a carbohydrate is replaced by sulfur, are a promising class of glycomimetics. Their increased stability towards enzymatic hydrolysis makes them attractive candidates for the development of glycosidase inhibitors, which have therapeutic applications in diabetes, viral infections, and cancer. The precise spatial arrangement of hydroxyl groups on the thiane ring dictates the molecule's ability to bind to the active site of target enzymes. Even subtle changes in stereochemistry can lead to dramatic differences in inhibitory potency and selectivity.

Comparative Analysis of Thiosugar Stereoisomers

CompoundStereochemistryTarget EnzymeIC50 (µM)Reference CompoundIC50 (µM)
1,4-Dideoxy-1,4-imino-L-arabinitol (LAB)L-arabinoHuman Lysosomal α-Glucosidase---
C-4 alkylated LAB derivativesL-arabinoHuman Lysosomal α-GlucosidasePotent--
1,4-Dideoxy-1,4-imino-D-arabinitol (DAB)D-arabinoRat Intestinal Maltase & SucraseEnhanced--
C-4 alkylated DAB derivativesD-arabinoRat Intestinal Maltase & SucraseEnhanced--

Note: Specific IC50 values for the LAB and DAB derivatives were not provided in the source material, but their relative potency was described.

Experimental Protocols

To facilitate further research in this area, a detailed, generalized protocol for assessing the inhibitory activity of thiosugar stereoisomers against α-glucosidase is provided below. This protocol is based on commonly used methods in the field.

α-Glucosidase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound stereoisomers against α-glucosidase.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Test compounds (this compound stereoisomers)

  • Acarbose (positive control)

  • Phosphate buffer (100 mM, pH 6.8)

  • Sodium carbonate (Na2CO3) solution (200 mM)

  • 96-well microplate reader

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Preparation of Reagents:

    • Prepare a 1.0 U/mL solution of α-glucosidase in 100 mM phosphate buffer (pH 6.8).

    • Prepare a 1.0 mM solution of pNPG in 100 mM phosphate buffer (pH 6.8).

    • Dissolve the test compounds and acarbose in DMSO to prepare stock solutions (e.g., 10 mM). Serially dilute these stock solutions with phosphate buffer to obtain a range of working concentrations.

  • Assay Protocol:

    • To each well of a 96-well plate, add 50 µL of the α-glucosidase solution.

    • Add 50 µL of the test compound solution (or acarbose for the positive control, or buffer for the negative control).

    • Incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of the pNPG solution to each well.

    • Incubate the plate at 37°C for 20 minutes.

    • Stop the reaction by adding 50 µL of 200 mM Na2CO3 solution.

  • Data Analysis:

    • Measure the absorbance of each well at 405 nm using a microplate reader. The absorbance is due to the formation of p-nitrophenol.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the negative control and A_sample is the absorbance of the well with the test compound.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by non-linear regression analysis.

Visualizing the Mechanism and Workflow

To further clarify the concepts discussed, the following diagrams illustrate the general mechanism of α-glucosidase inhibition and a typical experimental workflow.

experimental_workflow Experimental Workflow for α-Glucosidase Inhibition Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_enzyme Prepare α-Glucosidase Solution add_enzyme Add Enzyme to Plate prep_enzyme->add_enzyme prep_substrate Prepare pNPG Substrate Solution add_substrate Add Substrate (pNPG) prep_substrate->add_substrate prep_compounds Prepare Test Compound Dilutions add_compound Add Test Compound prep_compounds->add_compound add_enzyme->add_compound pre_incubate Pre-incubate (37°C, 10 min) add_compound->pre_incubate pre_incubate->add_substrate incubate Incubate (37°C, 20 min) add_substrate->incubate stop_reaction Stop Reaction (Na2CO3) incubate->stop_reaction measure_absorbance Measure Absorbance (405 nm) stop_reaction->measure_absorbance calc_inhibition Calculate % Inhibition measure_absorbance->calc_inhibition plot_data Plot Inhibition vs. Concentration calc_inhibition->plot_data det_ic50 Determine IC50 plot_data->det_ic50 signaling_pathway Mechanism of α-Glucosidase Inhibition cluster_enzyme α-Glucosidase Action cluster_inhibition Inhibition by Thiosugar cluster_outcome Physiological Outcome Oligosaccharides Oligosaccharides (from dietary carbohydrates) alpha_Glucosidase α-Glucosidase Oligosaccharides->alpha_Glucosidase Glucose Glucose alpha_Glucosidase->Glucose Inhibited_Enzyme Inhibited α-Glucosidase Reduced_Glucose Reduced Glucose Absorption Thiosugar Thiane-based Inhibitor Thiosugar->alpha_Glucosidase Binds to active site Inhibited_Enzyme->Reduced_Glucose Blood_Glucose Lowered Postprandial Blood Glucose Reduced_Glucose->Blood_Glucose

Safety Operating Guide

Navigating the Disposal of Thiane-2,3,4,5-tetrol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling Thiane-2,3,4,5-tetrol, the absence of a specific Safety Data Sheet (SDS) necessitates a cautious and informed approach to its disposal. This guide provides a comprehensive overview of the known properties of this compound and outlines a recommended disposal procedure based on general principles for non-hazardous, water-soluble organic compounds, ensuring safety and compliance in the laboratory.

Chemical and Physical Properties

Due to the limited publicly available data for this compound, a comprehensive quantitative profile is not possible at this time. The following table summarizes the available information. Researchers are advised to treat the substance with caution in the absence of complete hazard data.

PropertyValue
Molecular Formula C₅H₁₀O₄S
Molecular Weight 166.20 g/mol
Appearance Not Available
Melting Point Not Available
Boiling Point Not Available
Solubility Expected to be water-soluble due to multiple hydroxyl groups
Toxicity Data Not Available
Ecotoxicity Data Not Available

Recommended Disposal Procedure

Given the lack of specific toxicity and environmental hazard data, a conservative approach to the disposal of this compound is recommended. The following procedure is based on established guidelines for the disposal of non-hazardous, water-soluble laboratory waste.

Step 1: Institutional Protocol Review

  • Action: Always consult your institution's specific waste disposal guidelines and your Environmental Health & Safety (EHS) department before proceeding. Local regulations and institutional policies take precedence over general recommendations.

Step 2: Waste Characterization and Risk Assessment

  • Action: Although specific hazard data is unavailable, the presence of multiple hydroxyl groups suggests low volatility. The thiane backbone is a sulfur-containing heterocycle, and its environmental impact is unknown.

  • Consideration: Have any reactions been performed that could have introduced hazardous byproducts into the this compound waste stream? If so, the waste must be treated as hazardous.

Step 3: Small Quantities of Aqueous Solutions (Presumed Non-Hazardous)

  • Action: For small quantities (typically < 100 mL) of dilute aqueous solutions of this compound that have not been mixed with other hazardous chemicals, disposal down the sanitary sewer may be permissible, subject to institutional approval.

  • Procedure:

    • Neutralize the solution to a pH between 6.0 and 8.0.

    • Flush with copious amounts of cold water (at least a 20-fold excess) to ensure dilution.

Step 4: Large Quantities, Solid Waste, or Contaminated Waste

  • Action: For larger volumes, solid this compound, or any waste contaminated with other hazardous materials, treat the waste as hazardous.

  • Procedure:

    • Collect the waste in a clearly labeled, sealed, and appropriate waste container. The label should include "this compound" and any other constituents.

    • Store the container in a designated hazardous waste accumulation area.

    • Arrange for pickup and disposal by your institution's certified hazardous waste management provider.

Step 5: Decontamination of Glassware and Equipment

  • Action: Thoroughly decontaminate all glassware and equipment that has come into contact with this compound.

  • Procedure:

    • Rinse with a suitable solvent (e.g., water, followed by a water-miscible organic solvent like ethanol if necessary).

    • Collect the initial rinsate as chemical waste.

    • Subsequent washes with soap and water can typically be discharged to the sanitary sewer.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste consult_ehs Consult Institutional EHS Guidelines start->consult_ehs risk_assessment Perform Risk Assessment: Contaminated with other hazardous materials? consult_ehs->risk_assessment is_contaminated Yes risk_assessment->is_contaminated Yes not_contaminated No risk_assessment->not_contaminated No hazardous_disposal Treat as Hazardous Waste: - Collect in labeled container - Store in accumulation area - Arrange for EHS pickup is_contaminated->hazardous_disposal waste_quantity Assess Waste Quantity: Small (<100mL, dilute) or Large/Solid? not_contaminated->waste_quantity small_quantity Small waste_quantity->small_quantity Small large_quantity Large/Solid waste_quantity->large_quantity Large/Solid sewer_disposal Permissible Sewer Disposal: - Neutralize pH - Flush with copious water small_quantity->sewer_disposal large_quantity->hazardous_disposal end End: Proper Disposal hazardous_disposal->end sewer_disposal->end

Caption: Disposal decision workflow for this compound.

Safeguarding Your Research: Essential PPE and Handling Protocols for Thiane-2,3,4,5-tetrol

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides critical safety and logistical guidance for personnel handling Thiane-2,3,4,5-tetrol. All researchers, scientists, and drug development professionals must adhere to these protocols to ensure a safe laboratory environment and prevent exposure.

Personal Protective Equipment (PPE): A Multi-Level Approach

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against chemical exposure. The following table outlines the minimum required PPE for handling this compound in a laboratory setting. These levels of protection are derived from established safety standards and are designed to mitigate risks during routine operations.[2][3]

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn over goggles when there is a risk of splashing or exothermic reaction.[4]Protects against splashes and potential unforeseen reactions.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[4] It is crucial to inspect gloves for any signs of degradation or perforation before each use.[5]Prevents skin contact with the chemical. The choice of glove material should be confirmed for compatibility with thiane derivatives.
Body Protection A flame-resistant lab coat worn over long-sleeved clothing and long pants.[4] An apron or chemical-resistant suit may be required for larger quantities.[6]Protects skin from accidental spills and splashes. Flame-resistant material is recommended due to the flammability of the parent compound.
Foot Protection Closed-toe, chemical-resistant shoes with steel toes and shanks.[6]Protects feet from spills and falling objects.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[4][6]Minimizes inhalation of any potential vapors or aerosols.

Operational Plan: Step-by-Step Handling Procedure

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Experiment Phase prep_sds Review Safety Data (if available) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Verify Fume Hood Function prep_ppe->prep_hood prep_spill Prepare Spill Kit prep_hood->prep_spill handle_weigh Weigh/Measure in Fume Hood prep_spill->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Conduct Experiment handle_transfer->handle_reaction cleanup_decon Decontaminate Glassware handle_reaction->cleanup_decon Experiment Complete cleanup_waste Segregate and Label Waste cleanup_decon->cleanup_waste cleanup_ppe Doff and Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Experimental workflow for handling this compound.

Disposal Plan: Managing Chemical Waste

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. All waste contaminated with this compound must be treated as hazardous.

Waste TypeDisposal Procedure
Solid Waste Contaminated consumables (e.g., gloves, weighing paper) must be placed in a designated, sealed, and labeled hazardous waste container.
Liquid Waste Unused or waste solutions containing this compound should be collected in a clearly labeled, sealed, and compatible hazardous waste container. Do not mix with incompatible waste streams.
Sharps Contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container.
Empty Containers "Empty" containers that held this compound should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The defaced container can then be disposed of according to institutional guidelines.

All waste disposal must comply with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Logical Relationship for PPE Selection

The selection of PPE is a logical process based on a risk assessment of the planned experiment. The following diagram illustrates the decision-making pathway for determining the appropriate level of protective equipment.

cluster_risk Risk Assessment cluster_ppe PPE Selection risk_quantity Quantity of this compound ppe_body Body Protection risk_quantity->ppe_body Large quantity may require apron/suit risk_procedure Experimental Procedure ppe_eye Eye/Face Protection risk_procedure->ppe_eye Splash risk requires face shield ppe_hand Hand Protection risk_procedure->ppe_hand Direct handling requires specific gloves risk_conditions Reaction Conditions (Temp, Pressure) ppe_resp Respiratory Protection risk_conditions->ppe_resp Aerosolization risk requires respirator

Caption: Decision-making process for selecting appropriate PPE.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.